molecular formula C4H4N4 B1337576 4-Amino-1H-pyrazole-3-carbonitrile CAS No. 68703-67-3

4-Amino-1H-pyrazole-3-carbonitrile

Cat. No.: B1337576
CAS No.: 68703-67-3
M. Wt: 108.1 g/mol
InChI Key: PKRKJRIVVOGXHM-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazole-3-carbonitrile (CAS: 68703-67-3) is a key heterocyclic building block in medicinal and organic chemistry. Its molecular formula is C 4 H 4 N 4 , with a molecular weight of 108.10 g/mol . The compound is characterized by the SMILES notation N#CC1=NNC=C1N . This compound serves as a crucial precursor for the synthesis of a wide range of more complex nitrogen-containing heterocycles. It is a versatile scaffold for constructing pharmaceutically relevant structures, including pyrazolo[1,5-a]pyrimidine derivatives . These derivatives are of significant interest in drug discovery; for instance, they are structurally related to sedative-hypnotic agents like Zaleplon, highlighting the value of this pyrazole carbonitrile in developing biologically active molecules . Furthermore, derivatives of 5-aminopyrazole-4-carbonitriles have been investigated for their antimicrobial activities , showing promise against various Gram-positive bacteria and yeast strains . The presence of both an amino and a nitrile group on the pyrazole ring makes it a versatile synthon for further chemical transformations, enabling its use in condensation and cyclization reactions to generate diverse chemical libraries for biological screening . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1H-pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-1-4-3(6)2-7-8-4/h2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRKJRIVVOGXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483835
Record name 4-Amino-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68703-67-3
Record name 4-Amino-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aminopyrazole Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of aminopyrazole carbonitriles, with a focus on 4-Amino-1H-pyrazole-3-carbonitrile and its closely related, more extensively studied tautomer, 3-Amino-1H-pyrazole-4-carbonitrile. This document delves into their quantitative properties, experimental protocols for their determination, and their significance in synthetic and medicinal chemistry.

Introduction and Nomenclature

The nomenclature of aminopyrazole carbonitriles can be ambiguous in scientific literature. This compound is a distinct chemical entity. However, 3-Amino-1H-pyrazole-4-carbonitrile and 5-Amino-1H-pyrazole-4-carbonitrile are tautomers, meaning they readily interconvert and often coexist in equilibrium. Consequently, they are frequently referred to by the same CAS number (16617-46-2) and used interchangeably. This guide will address the properties of this compound where available, and provide detailed information on the well-characterized 3/5-aminopyrazole-4-carbonitrile tautomer as a critical reference.

These compounds are pivotal intermediates in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, which are analogues to sedative/hypnotic drugs like Zaleplon.[1] Their versatile structure makes them valuable building blocks in the development of new therapeutic agents.[2]

Tautomerism of 3-Amino- and 5-Amino-1H-pyrazole-4-carbonitrile

The diagram below illustrates the tautomeric relationship between 3-Amino-1H-pyrazole-4-carbonitrile and 5-Amino-1H-pyrazole-4-carbonitrile, where a proton migrates between the exocyclic amino group and the pyrazole ring nitrogen atoms.

Tautomerism cluster_0 3-Amino-1H-pyrazole-4-carbonitrile cluster_1 5-Amino-1H-pyrazole-4-carbonitrile 3-Amino 5-Amino 3-Amino->5-Amino Tautomerization

Tautomeric relationship between 3-Amino- and 5-Amino-1H-pyrazole-4-carbonitrile.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound and its related isomers.

Table 1: Physicochemical Data for this compound and its Analogs
PropertyThis compound3-Amino-1H-pyrazole-4-carbonitrile4-Amino-1-methyl-1H-pyrazole-3-carbonitrile
Molecular Formula C₄H₄N₄C₄H₄N₄[3][4]C₅H₆N₄[5]
Molecular Weight 108.10 g/mol 108.10 g/mol [6]122.13 g/mol [5]
CAS Number Not explicitly found16617-46-2[3][4]1201935-84-3[5]
Melting Point Data not available171-178 °C[3]Data not available
Boiling Point Data not availableData not availableData not available
pKa (Predicted) Data not availableData not availableData not available
LogP (Computed) Data not available0.1[6]0.2[5]
Solubility Data not availableSlightly soluble in DMSO[7]Data not available

Experimental Protocols

Melting Point Determination

The melting point of aminopyrazole carbonitriles is a key indicator of purity. A common method is capillary melting point determination.

Principle: A small, powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Shimadzu-Gallenkamp)[8]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[3]

Solubility Determination (Qualitative)

A general procedure to qualitatively assess solubility in various solvents.

Principle: The ability of a known amount of solute to dissolve in a known volume of solvent at a specific temperature is observed.

Apparatus:

  • Vials or test tubes

  • Vortex mixer

  • Spatula

  • Graduated pipettes or cylinders

Procedure:

  • Add a small, measured amount (e.g., 1 mg) of the aminopyrazole carbonitrile to a vial.

  • Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone) to the vial.

  • Vortex the mixture for a set period (e.g., 1-2 minutes) at room temperature.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble. For more quantitative analysis, techniques like shake-flask method followed by HPLC can be used.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial in drug development. While experimental data for the title compound is lacking, the shake-flask method is a standard protocol.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the aminopyrazole carbonitrile in the aqueous phase (e.g., phosphate buffer at a specific pH).

  • Add equal volumes of the aqueous solution and n-octanol to a separatory funnel or vial.

  • Shake the mixture vigorously for a predetermined time to allow for equilibrium to be reached.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw aliquots from both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Role in Synthetic Chemistry and Drug Discovery

Aminopyrazole carbonitriles are versatile precursors for the synthesis of more complex heterocyclic systems. Their application as key intermediates in the preparation of bioactive molecules is a significant aspect of their chemical profile.

The following workflow diagram illustrates the general pathway from the synthesis of the aminopyrazole carbonitrile core to its application in drug discovery.

Workflow cluster_synthesis Synthesis of Aminopyrazole Carbonitrile cluster_application Application in Drug Discovery Reactants Starting Materials (e.g., Malononitrile, Hydrazine) Reaction Cyclocondensation Reaction Reactants->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification CoreMolecule 3-Amino-1H-pyrazole-4-carbonitrile Purification->CoreMolecule Derivative Synthesis of Bioactive Derivatives (e.g., Pyrazolo[1,5-a]pyrimidines) CoreMolecule->Derivative Key Intermediate Screening Biological Screening (e.g., Kinase Assays) Derivative->Screening LeadOpt Lead Optimization Screening->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Workflow for the synthesis and application of aminopyrazole carbonitriles in drug discovery.

This workflow highlights the critical role of 3-Amino-1H-pyrazole-4-carbonitrile as a foundational element in the development of novel therapeutics.[2] The synthesis of this core molecule is a crucial first step, leading to the creation of diverse chemical libraries for biological screening and subsequent lead optimization.

Conclusion

This compound and its isomers, particularly the tautomeric 3/5-Amino-1H-pyrazole-4-carbonitrile, are compounds of significant interest in medicinal and synthetic chemistry. While comprehensive experimental data for the 4-amino isomer is sparse, the properties of the 3/5-amino tautomer are better characterized. The methodologies outlined in this guide provide a framework for the determination of their key physicochemical properties. Their established role as versatile intermediates in the synthesis of biologically active compounds underscores their importance for researchers and professionals in the field of drug development. Further experimental investigation into the properties of the 4-amino isomer would be a valuable contribution to the field.

References

Spectroscopic Profile of 4-Amino-1H-pyrazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1H-pyrazole-3-carbonitrile (CAS No: 68703-67-3), a key heterocyclic intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a versatile building block in organic synthesis, notable for its pyrazole core, which is a prevalent scaffold in many biologically active compounds. Accurate and detailed spectroscopic data is paramount for its identification, quality control, and the structural elucidation of its derivatives. This guide synthesizes available spectroscopic information, providing a foundational dataset for researchers.

While a complete, published dataset for this compound is not available in a single source, the following tables are compiled from data on closely related and substituted analogs. This information provides a strong predictive framework for the spectroscopic characteristics of the title compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound, based on data from closely related pyrazole derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~7.5 - 8.0SingletH-5 (pyrazole ring)The chemical shift of the pyrazole ring proton is influenced by the electronic effects of the amino and cyano groups.
~5.0 - 6.5Broad Singlet-NH₂ (amino group)The protons of the amino group are typically observed as a broad singlet and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
~12.0 - 13.0Broad Singlet-NH (pyrazole ring)The N-H proton of the pyrazole ring is acidic and its signal is often broad. It is readily exchangeable with D₂O.

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignmentNotes
~150 - 160C-4 (amino-substituted)The carbon atom bearing the amino group is expected to be significantly deshielded.
~135 - 145C-5 (pyrazole ring)
~115 - 120-CN (cyano group)The carbon of the nitrile group typically appears in this region.
~80 - 90C-3 (cyano-substituted)The carbon atom attached to the cyano group is expected at a relatively upfield position for a sp² hybridized carbon.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino, cyano, and pyrazole ring functionalities.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 3200Strong, BroadN-H stretchingAmino (-NH₂)
~3100MediumN-H stretchingPyrazole Ring
~2230Strong, SharpC≡N stretchingCyano (-CN)
1650 - 1600MediumN-H bending (scissoring)Amino (-NH₂)
1600 - 1450MediumC=C and C=N stretchingPyrazole Ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
108High[M]⁺ (Molecular Ion)
81Moderate[M - HCN]⁺ (Loss of hydrogen cyanide)
54Moderate[M - 2HCN]⁺ (Further loss of hydrogen cyanide)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the characterization of heterocyclic compounds.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.

  • Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 30-300

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation & Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation reporting Technical Guide/ Whitepaper Generation interpretation->reporting

General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of spectroscopic data and experimental protocols for this compound. The presented data, derived from the analysis of closely related structures, offers a reliable reference for the identification and characterization of this important chemical intermediate. The provided workflows and methodologies are intended to support researchers in their ongoing work in the fields of medicinal chemistry and materials science.

An In-depth Technical Guide to Doxofylline (CAS Number: 69975-90-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline, identified by CAS number 69975-90-6, is a xanthine derivative utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Structurally, it is a methylxanthine that features a dioxolane group at the N-7 position, which distinguishes it from theophylline and is associated with a more favorable safety profile.[4][5][6][7] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and analytical methodologies for Doxofylline.

Chemical and Physical Properties

Doxofylline is a white to off-white crystalline powder.[8][9][10] Its fundamental chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification
IdentifierValue
CAS Number 69975-90-6
IUPAC Name 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione[1][4]
Synonyms Doxophylline, Ansimar, Maxivent, Ventax, 7-(1,3-Dioxolan-2-ylmethyl)theophylline[8][11][12]
Molecular Formula C₁₁H₁₄N₄O₄[1][4][8]
Molecular Weight 266.25 g/mol [4][8]
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3[1]
InChI Key HWXIGFIVGWUZAO-UHFFFAOYSA-N[1]
Table 2: Physicochemical Data
PropertyValueSource
Melting Point 144-146 °C[9][13]
Boiling Point 505.2 ± 53.0 °C at 760 mmHg[13]
Solubility Soluble in water, acetone, ethyl acetate, hot methanol, hot ethanol, benzene, and chloroform.[8][12] Sparingly soluble in aqueous buffers.[14] Soluble in DMSO (≥11.4 mg/mL) and DMF (~20 mg/mL).[14][15][8][12][14][15]
pKa 9.87[16]
LogP -0.9[4]
UV λmax 272-274 nm (in 0.1 N HCl or methanol)[14][17][18][19]
Appearance White to off-white crystalline powder[8][9][10]

Synthesis Protocols

Several synthetic routes for Doxofylline have been reported, primarily involving the N-alkylation of theophylline. Below are generalized protocols based on patented methods.

Protocol 1: Synthesis via Alkylation of Theophylline with Bromoacetaldehyde Ethylene Acetal

This method involves the direct alkylation of theophylline.

Materials:

  • Theophylline

  • Bromoacetaldehyde ethylene acetal

  • Anhydrous sodium carbonate

  • Purified water

Procedure:

  • To a reaction vessel, add anhydrous theophylline, anhydrous sodium carbonate, and purified water.

  • Stir and heat the mixture to completely dissolve the theophylline.

  • Add bromoacetaldehyde ethylene acetal dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by a suitable chromatographic technique).

  • Cool the reaction mixture to induce crystallization.

  • Collect the crude Doxofylline product by suction filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., a mixture of ethyl acetate and methanol) to obtain pure Doxofylline.[20][21]

Protocol 2: Synthesis from Theophylline-7-acetaldehyde and Ethylene Glycol

This method involves a condensation reaction.

Materials:

  • Theophylline-7-acetaldehyde

  • Ethylene glycol

  • p-toluenesulfonic acid (catalyst)

  • Benzene (solvent)

Procedure:

  • In a reaction vessel equipped with a Dean-Stark apparatus, dissolve theophylline-7-acetaldehyde and ethylene glycol in benzene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Wash the reaction mixture with an aqueous solution of sodium bicarbonate.

  • Dry the organic phase and concentrate it under reduced pressure to yield the crude product.

  • Purify the crude Doxofylline by recrystallization from ethanol.

Mechanism of Action

Doxofylline exerts its bronchodilator effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][22][23] Elevated cAMP levels promote the relaxation of bronchial smooth muscles, resulting in bronchodilation.[22]

A key distinction from theophylline is Doxofylline's significantly lower affinity for adenosine A1 and A2 receptors.[5][6][11] This characteristic is believed to account for its improved safety profile, particularly the reduced incidence of cardiac and central nervous system side effects commonly associated with theophylline.[4][5] Unlike theophylline, Doxofylline does not significantly interfere with calcium influx into cells.[3][4] Some studies also suggest an interaction with β2-adrenoceptors, which may contribute to its bronchodilatory and anti-inflammatory effects.[4][7][24]

G Simplified Signaling Pathway of Doxofylline cluster_cytoplasm Cytoplasm b2ar β2-Adrenoceptor ac Adenylyl Cyclase b2ar->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (Active) camp->pka Activates pde Phosphodiesterase (PDE) camp->pde Hydrolyzed by bronchodilation Bronchial Smooth Muscle Relaxation (Bronchodilation) pka->bronchodilation Leads to amp AMP pde->amp doxo Doxofylline doxo->pde Inhibits G Experimental Workflow for HPLC Analysis of Doxofylline cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (e.g., 10-80 µg/mL) hplc Inject into HPLC System (C18 Column, UV Detector at 274 nm) prep_std->hplc prep_sample Prepare Sample Solution (from tablets) prep_sample->hplc chromatogram Record Chromatograms hplc->chromatogram calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify Doxofylline in Sample chromatogram->quantification calibration->quantification

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active molecules. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation development, pharmacokinetic studies, and process chemistry. This technical guide provides a comprehensive overview of the available data and standardized methodologies for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates likely properties based on structurally related aminopyrazole derivatives and outlines detailed experimental protocols for their determination.

Chemical and Physical Properties

This compound is a small molecule featuring a pyrazole ring substituted with an amino group and a nitrile group. These functional groups are anticipated to influence its physicochemical properties, including its solubility and stability.

PropertyPredicted/Inferred ValueComments
Molecular Formula C₄H₄N₄
Molecular Weight 108.10 g/mol
Appearance White to off-white crystalline solidBased on similar aminopyrazole compounds.
Melting Point 171-178 °CBased on data for 3-Amino-1H-pyrazole-4-carbonitrile.[1]
pKa Data not availableThe amino group is expected to be basic, and the pyrazole NH is weakly acidic.
LogP Data not availableThe presence of polar amino and nitrile groups suggests a relatively low LogP value.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound is expected to be influenced by the solvent, pH, and temperature.

Aqueous Solubility

The aqueous solubility of this compound is predicted to be low to moderate, owing to the crystalline nature of the solid and the presence of both polar (amino, nitrile, pyrazole ring) and non-polar (pyrazole ring backbone) functionalities. The pH of the aqueous medium will significantly impact its solubility due to the ionizable amino group.

Solubility in Organic Solvents

Based on qualitative information for structurally similar compounds, the following solubility profile is anticipated.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Slightly Soluble to SolubleAprotic, polar solvent capable of disrupting crystal lattice and forming hydrogen bonds.[2]
Dimethylformamide (DMF)Slightly Soluble to SolubleSimilar to DMSO, a polar aprotic solvent.
MethanolSlightly SolublePolar protic solvent.
EthanolSlightly SolublePolar protic solvent.
AcetonitrileSparingly SolubleLess polar than methanol and ethanol.
WaterSparingly SolublepH-dependent.
DichloromethanePoorly SolubleNon-polar solvent.
HexaneInsolubleNon-polar solvent.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing should be conducted under various stress conditions as per ICH guidelines.

Solid-State Stability

In the solid state, this compound is expected to be relatively stable under ambient conditions. However, exposure to high temperature, humidity, and light should be investigated.

ConditionPotential DegradationRecommended Testing
Temperature Thermal decomposition at elevated temperatures.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC). Long-term and accelerated stability studies.
Humidity Potential for hydrolysis of the nitrile group or facilitation of solid-state reactions.Storage at various relative humidity (RH) levels (e.g., 60% RH, 75% RH).
Light Potential for photolytic degradation.Photostability testing according to ICH Q1B guidelines.
Solution-State Stability

The stability of this compound in solution is expected to be dependent on the solvent, pH, temperature, and presence of oxygen.

ConditionPotential Degradation PathwayRecommended Testing
pH Hydrolysis of the nitrile group to a carboxylic acid or amide, particularly at acidic or basic pH.Stability studies in buffered solutions across a range of pH values (e.g., pH 2, 7, 9).
Oxidation The amino group may be susceptible to oxidation.Stability testing in the presence of an oxidizing agent (e.g., H₂O₂).
Temperature Increased degradation rates at higher temperatures.Kinetic studies at different temperatures to determine activation energy.

Experimental Protocols

The following sections detail the experimental methodologies for determining the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of the compound in a specific solvent.

Protocol:

  • Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Separate the saturated solution from the excess solid by centrifugation and/or filtration through a 0.22 µm filter.

  • Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in mg/mL or µg/mL.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact drug from its potential degradation products.

Protocol:

  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase Optimization: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of the compound with HCl (e.g., 0.1 N) at elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat a solution of the compound with NaOH (e.g., 0.1 N) at elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Heat a solid sample or a solution of the compound.

    • Photodegradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.

  • Method Validation: Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak and from each other. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the drug substance.

Protocol:

  • Package the solid this compound in a container closure system that simulates the proposed packaging for storage and distribution.

  • Store the samples under long-term (e.g., 25 °C/60% RH or 30 °C/65% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the solubility and stability assessment of a new chemical entity like this compound.

G cluster_0 Initial Characterization cluster_1 Solubility Assessment cluster_2 Stability Assessment cluster_3 Data Analysis and Reporting A Synthesis and Purification of This compound B Structural Confirmation (NMR, MS, etc.) A->B C Physicochemical Property Prediction (in silico) A->C D Equilibrium Solubility (Shake-Flask Method) B->D E Kinetic Solubility (Turbidimetric Method) B->E G Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) B->G C->D C->E F pH-Solubility Profile D->F J Data Compilation and Interpretation F->J H Development of Stability- Indicating Analytical Method G->H I Long-Term and Accelerated Stability Studies H->I I->J K Technical Report Generation J->K

Caption: Workflow for the physicochemical characterization of a research compound.

Logical Relationship for Stability Assessment

This diagram outlines the logical progression of stability testing for this compound.

G cluster_0 Foundation cluster_1 Stress Testing (Forced Degradation) cluster_2 Method Development cluster_3 Formal Stability Studies cluster_4 Outcome A Pure this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Photolysis A->E F Thermal Stress A->F G Stability-Indicating Analytical Method B->G C->G D->G E->G F->G H Long-Term Stability G->H I Accelerated Stability G->I J Degradation Profile H->J I->J K Recommended Storage Conditions J->K L Proposed Shelf-Life K->L

Caption: Logical flow for the stability assessment of a drug substance.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization based on the properties of related compounds and established scientific principles. The experimental protocols outlined herein offer a clear path for researchers and drug development professionals to generate the necessary data to support the advancement of this promising scaffold in their research endeavors. A systematic approach to determining these physicochemical properties is essential for mitigating risks and ensuring the successful development of new chemical entities.

References

Tautomeric Forms of 4-Amino-1H-pyrazole-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms of 4-Amino-1H-pyrazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the mobility of a proton, this molecule primarily exists as a dynamic equilibrium between two major annular tautomers: 3-amino-1H-pyrazole-4-carbonitrile and 5-amino-1H-pyrazole-4-carbonitrile . This document elucidates the structural characteristics, relative stability, and spectroscopic signatures of these tautomers. It consolidates quantitative data from computational studies and experimental findings from NMR and IR spectroscopy, and X-ray crystallography. Detailed experimental protocols for the synthesis and characterization of related pyrazole derivatives are also presented, providing a practical resource for researchers in the field.

Introduction to Tautomerism in Aminopyrazoles

Prototropic tautomerism is a fundamental concept in the study of heterocyclic compounds, particularly for N-heterocycles like pyrazoles. It involves the migration of a proton between two or more sites within the molecule, leading to the coexistence of structural isomers in a dynamic equilibrium. For substituted pyrazoles, the position of the endocyclic proton (on N1 or N2) and the exocyclic substituents can significantly influence the electronic distribution, and thus the chemical reactivity, physical properties, and biological activity of the compound.

The subject of this guide, this compound, is more accurately and commonly referred to in the literature by its tautomeric forms: 3-amino-1H-pyrazole-4-carbonitrile and 5-amino-1H-pyrazole-4-carbonitrile . These two forms are in equilibrium through a 1,2-proton shift between the nitrogen atoms of the pyrazole ring. Additionally, imino tautomers are theoretically possible but are generally considered to be of much higher energy and do not contribute significantly to the equilibrium mixture under normal conditions.

The position of this equilibrium is sensitive to various factors, including the electronic nature of other substituents on the ring, the physical state (solid or solution), and the polarity of the solvent. Understanding the predominant tautomeric form is crucial for predicting the molecule's behavior in biological systems, as it governs the hydrogen bonding patterns and overall molecular shape, which are key to receptor-ligand interactions.

Tautomeric Forms and Equilibria

The principal tautomeric equilibrium for the unsubstituted aminopyrazole carbonitrile system involves the two structures depicted below. Computational studies on the parent 3(5)-aminopyrazole (without the 4-cyano group) indicate that the 3-amino tautomer is generally more stable. However, studies on 4-substituted derivatives have shown that the equilibrium can be shifted. For 4-cyano-3(5)-aminopyrazoles, the more polar 5-amino tautomer is found to be favored in polar solvents like DMSO, while the 3-amino tautomer is the predominant form in the solid state.

Caption: Tautomeric equilibrium between 3-amino- and 5-amino-1H-pyrazole-4-carbonitrile.

Quantitative Analysis of Tautomer Stability

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of pyrazole tautomers. For the closely related 3(5)-aminopyrazole system, DFT (B3LYP/6-311++G(d,p)) calculations have predicted the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer in the gas phase.[1]

Table 1: Calculated Energy Differences for 3(5)-Aminopyrazole Tautomers [1]

ParameterEnergy Difference (kJ/mol)Favored Tautomer
Relative Energy (with ZPE correction)10.73-Aminopyrazole
Gibbs Free Energy Difference9.83-Aminopyrazole

ZPE: Zero-Point Vibrational Energy

These calculations are in agreement with experimental observations from matrix isolation infrared spectroscopy.[1] For the 4-cyano substituted derivative, the electronic effect of the cyano group and solvent interactions play a crucial role. Ab initio calculations have shown that while the 3-amino tautomer is more stable in the gas phase, the relative stability of the more polar 5-amino tautomer increases in polar solvents like DMSO.

Spectroscopic Characterization

The different tautomers can be distinguished by various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, the rate of interconversion between the tautomers affects the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each tautomer can be observed. This has been reported for 4-substituted 3(5)-aminopyrazoles in DMSO-d6, where distinct signals for the 3-amino and 5-amino forms are detected. The integration of these signals allows for the determination of the tautomeric equilibrium constant (KT).

While specific, separated NMR data for the unsubstituted 3-amino-1H-pyrazole-4-carbonitrile is scarce in the literature, data for closely related derivatives provide insight into the expected chemical shifts.

Table 2: Representative ¹H NMR Data for Substituted 3-Amino-1H-pyrazole-4-carbonitriles in DMSO-d₆

CompoundNH₂ (ppm)Aromatic-H (ppm)NH (ppm)Reference
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile6.50 (s, 2H)7.41-7.46 (m, 3H), 7.80 (d, 2H)12.16 (br s, 1H)[2]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile6.40 (s, 2H)7.53 (d, 2H), 7.80 (d, 2H)12.06 (br s, 1H)[2]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile6.38 (s, 2H)7.14 (t, 1H), 7.70 (d, 1H), 7.93 (d, 1H)12.00 (br s, 1H)[2]

Table 3: Representative ¹³C NMR Data for Substituted 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in DMSO-d₆

CompoundC=OC-NH₂Aromatic-CCNReference
4-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)phenyl benzoate160.64153.35151.82, 146.13, 132.90, 131.56, 130.74, 129.98, 129.53, 128.53, 124.80, 122.62115.92[3]
5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile-153.38145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79119.16[3]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The tautomers are expected to show characteristic absorption bands for the N-H and C≡N stretching vibrations.

Table 4: Key IR Absorption Bands for 3-Amino-1H-pyrazole-4-carbonitrile and its Derivatives (KBr, cm⁻¹)

Compoundν(NH₂)ν(NH)ν(C≡N)Reference
3-Amino-1H-pyrazole-4-carbonitrile~3400, ~3300~3200~2230[NIST WebBook]
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile3348, 330331932230[2]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile3348, 330231372223[2]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile3325, 329831772228[2]

Solid-State Structure: X-ray Crystallography

X-ray diffraction studies on single crystals provide unambiguous evidence of the structure in the solid state. For 4-substituted 3(5)-aminopyrazoles, it has been shown that the title compounds exist as the 3-amino tautomers in the solid state. The crystal packing is typically governed by intermolecular hydrogen bonds. For the unsubstituted 3-amino-1H-pyrazole-4-carbonitrile, the Cambridge Structural Database (CSD) entry with the reference code CCDC 836031 corresponds to this structure, confirming the predominance of the 3-amino tautomer in the crystalline form.

Experimental Protocols

The synthesis of 3-amino-1H-pyrazole-4-carbonitrile and its derivatives is most commonly achieved through the condensation of a hydrazine with a β-functionalized acrylonitrile derivative.

General Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

A widely cited method for the synthesis of the parent compound is the reaction of ethoxymethylenemalononitrile with hydrazine hydrate.

Synthesis reagents Ethoxymethylenemalononitrile + Hydrazine Hydrate reaction Reaction at Room Temp or Reflux reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product 3-Amino-1H-pyrazole-4-carbonitrile reaction->product

Caption: General synthetic workflow for 3-amino-1H-pyrazole-4-carbonitrile.

Protocol: The reaction of ethoxymethylenemalononitrile with hydrazine hydrate in a suitable solvent like ethanol at room temperature typically yields 3-amino-4-cyanopyrazole.[4] The reaction can also be carried out under reflux. The choice of solvent and temperature can influence the formation of byproducts.[4]

Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[2]

This protocol serves as a representative example for the synthesis of 5-substituted derivatives.

Step 1: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile A detailed procedure for a precursor can be found in the literature.[2]

Step 2: Synthesis of the Pyrazole The intermediate from Step 1 is then reacted with hydrazine hydrate. The resulting intermediate is cyclized upon refluxing in a solvent like dioxane.

Detailed Procedure: A solution of the appropriate precursor (10 mmol) in dioxane (20 mL) is refluxed for 30 minutes. The reaction mixture is then allowed to cool to room temperature. The precipitated product is collected by filtration and can be further purified by recrystallization from a suitable solvent (e.g., dioxane).[2]

Characterization: The final product is typically characterized by melting point determination, IR and NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium between the 3-amino- and 5-amino-1H-pyrazole-4-carbonitrile forms being highly sensitive to the molecular environment. Spectroscopic and computational methods provide a detailed understanding of the predominant forms in different phases. In the solid state, the 3-amino tautomer is generally favored, while in polar solvents, the equilibrium can shift towards the 5-amino tautomer. This in-depth guide consolidates the available quantitative data and experimental methodologies, offering a valuable resource for chemists and pharmacologists working with this important class of heterocyclic compounds. A thorough understanding of the tautomeric behavior of these molecules is essential for the rational design of new therapeutic agents.

References

An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with both an amino and a cyano group, provides a unique scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide delves into the discovery and history of this important molecule, presenting a comprehensive overview of its synthesis, characterization, and the evolution of its applications. The document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, quantitative data, and a historical perspective on this key chemical entity.

Discovery and Historical Context

The history of pyrazole chemistry dates back to 1883 with the synthesis of the first pyrazole derivative by German chemist Ludwig Knorr. The parent pyrazole was first synthesized by Buchner in 1889.[1] The development of synthetic methodologies for various substituted pyrazoles has since been an active area of research, driven by their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

While a definitive singular "discovery" of the unsubstituted this compound is not prominently documented in a landmark publication, its synthesis and study are embedded within the broader exploration of aminopyrazole carbonitrile isomers. The synthesis of related compounds, such as 3-amino-1H-pyrazole-4-carbonitrile and 5-amino-1H-pyrazole-4-carbonitrile, has been more extensively reported, often as precursors to more complex heterocyclic systems. The methods developed for these isomers have laid the groundwork for the synthesis of this compound.

The primary route for the synthesis of aminopyrazole carbonitriles involves the condensation of a hydrazine derivative with a 1,3-difunctional compound, such as a β-ketonitrile or a malononitrile derivative. These foundational methods have been adapted and refined over the years to achieve specific substitution patterns on the pyrazole ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄H₄N₄
Molecular Weight 108.10 g/mol
Appearance Solid
Melting Point 172-174 °C[2]

Synthesis of Aminopyrazole Carbonitriles

The synthesis of aminopyrazole carbonitriles can be achieved through several routes, often yielding a mixture of isomers. The specific reaction conditions and starting materials are crucial in directing the regioselectivity of the cyclization to obtain the desired 4-amino-3-cyano substitution pattern.

General Synthetic Approach: Condensation of Hydrazine with a Cyano-ketene Acetal Derivative

A common and versatile method for the synthesis of the pyrazole ring is the reaction of a hydrazine with a 1,3-dielectrophilic component. In the context of producing aminopyrazole carbonitriles, a suitable starting material is a derivative of malononitrile.

Experimental Protocol:

A general procedure for the synthesis of aminocyanopyrazoles involves the following steps:[3]

  • A solution of malononitrile (1 equivalent), an orthoester (e.g., triethyl orthoformate, 1.03 equivalents), and hydrazine (1 equivalent) in ethanol is prepared.

  • A few drops of acetic acid are added as a catalyst.

  • The reaction mixture is heated under reflux overnight.

  • Upon cooling, the product precipitates from the solution.

  • The solid product is collected by filtration and can be further purified by recrystallization from ethanol.

This method typically yields 5-amino-1H-pyrazole-4-carbonitrile. To obtain the this compound isomer, modifications to the starting materials and reaction conditions are necessary, often involving precursors that direct the cyclization in the desired manner.

Synthesis via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is another powerful method for the synthesis of cyclic compounds, including pyrazoles. This intramolecular condensation of dinitriles can be adapted to produce 4-aminopyrazole derivatives.

Experimental Protocol:

The synthesis of 4-aminopyrazoles via a Thorpe-Ziegler cyclization can be generalized as follows:[4]

  • An appropriately substituted enaminonitrile is N-alkylated using an α-haloketone or a related electrophile in an anhydrous solvent such as DMF, with a base like potassium carbonate.

  • The resulting intermediate undergoes spontaneous intramolecular cyclization, where the carbanion formed attacks the cyano group, leading to the formation of the pyrazole ring.

  • The reaction of an enaminonitrile with chloroacetonitrile in the presence of a base like triethylamine can also yield 4-aminopyrazole derivatives.[1]

The specific precursors required to yield the unsubstituted this compound would need to be carefully designed to ensure the correct positioning of the amino and cyano groups after cyclization.

Spectroscopic Characterization

TechniqueExpected Features
¹H NMR Signals corresponding to the pyrazole ring proton (C5-H) and the protons of the amino group. The chemical shifts would be influenced by the electronic effects of the cyano and amino groups.
¹³C NMR Resonances for the three carbon atoms of the pyrazole ring and the carbon of the nitrile group. The chemical shifts would provide information about the electronic environment of each carbon atom.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (108.10 g/mol ). Fragmentation patterns would provide further structural information.

Applications in Drug Discovery and Development

While the biological activity of the unsubstituted this compound core is not extensively documented, its derivatives have emerged as crucial scaffolds in the development of a wide range of therapeutic agents. The amino and cyano groups serve as versatile handles for further chemical modifications, allowing for the exploration of vast chemical space.

Signaling Pathways and Molecular Targets

Derivatives of the aminopyrazole carbonitrile core have been shown to interact with various biological targets, including kinases, which are key regulators of cellular signaling pathways. The general structure allows for the design of inhibitors that can target the ATP-binding site of these enzymes.

Below is a conceptual representation of how a this compound derivative might act as a kinase inhibitor.

G cluster_0 Kinase Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked_Response Blocked Cellular Response Kinase->Blocked_Response ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Binds to active site Inhibitor 4-Aminopyrazole-3-carbonitrile Derivative Inhibitor->Kinase Competitive Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Conceptual pathway of kinase inhibition.
Experimental Workflow for Derivative Synthesis

The synthesis of libraries of this compound derivatives for screening purposes typically follows a systematic workflow.

G Start This compound Core Step1 Functionalization of Amino Group (e.g., Acylation, Alkylation) Start->Step1 Step2 Modification of Nitrile Group (e.g., Hydrolysis, Reduction, Cyclization) Start->Step2 Step3 Modification of Pyrazole Ring (e.g., N-Alkylation, N-Arylation) Start->Step3 Library Library of Derivatives Step1->Library Step2->Library Step3->Library Screening Biological Screening Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Workflow for derivative synthesis and screening.

Conclusion

This compound stands as a significant building block in the field of heterocyclic chemistry. While its own discovery is intertwined with the broader history of aminopyrazole synthesis, its true value lies in the vast potential it unlocks for the creation of novel molecules with important biological activities. The synthetic routes to its isomers are well-established, providing a solid foundation for medicinal chemists to design and synthesize targeted derivatives. Future research will likely continue to explore the utility of this scaffold in developing new therapeutic agents for a variety of diseases. The versatility of its functional groups ensures that this compound will remain a relevant and valuable tool for drug discovery professionals for the foreseeable future.

References

An In-depth Technical Guide to the Reactive Sites of 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Analysis of Reactivity

4-Amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates multiple functional groups, each contributing to its unique chemical reactivity. This guide provides a detailed exploration of the principal reactive sites of the molecule: the exocyclic amino group, the pyrazole ring system, and the nitrile group. Understanding the reactivity of these sites is crucial for the design of novel synthetic pathways and the development of new molecular entities with desired pharmacological properties.

The primary reactive centers of this compound are:

  • The Exocyclic Amino Group (-NH₂ at C4): As a primary aromatic amine, this group is a key nucleophilic center, readily participating in a variety of reactions.

  • The Pyrazole Ring: This aromatic heterocycle possesses both nucleophilic and electrophilic characteristics. The ring nitrogen atoms (N1 and N2) are nucleophilic, while the carbon atoms can be susceptible to electrophilic or nucleophilic attack depending on the reaction conditions and the electronic nature of the substituents. The C5 position is generally the most electron-rich and therefore most susceptible to electrophilic attack.

  • The Nitrile Group (-C≡N at C3): This functional group can undergo a range of transformations, including hydrolysis, reduction, and addition of nucleophiles, providing a gateway to further functionalization.

Reactivity of the Exocyclic Amino Group

The amino group at the C4 position is a primary site of reactivity, readily undergoing reactions with a variety of electrophiles.

Acylation

The amino group can be easily acylated to form the corresponding amides. This reaction is often used for the synthesis of derivatives with modified electronic and steric properties.

Experimental Protocol: Acylation with Chloroacetyl Chloride

A common acylation reaction involves the treatment of an aminopyrazole with an acyl chloride in a suitable solvent. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile smoothly reacts with chloroacetyl chloride to yield the corresponding acetamide.

  • Reactants: 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride (equimolar amounts).

  • Solvent: Toluene.

  • Procedure: The reactants are dissolved in toluene and refluxed for 5–7 hours. The reaction mixture is then allowed to cool to room temperature, and the resulting precipitate is collected by filtration.

  • Yield: 65–70%.

Diazotization

The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can undergo a variety of coupling reactions.

Experimental Protocol: Diazotization and Azo Coupling

The diazotization of aminopyrazoles is a well-established procedure, often followed by coupling with active methylene compounds or phenols to form azo dyes or other functionalized molecules.

  • Diazotization:

    • Dissolve the aminopyrazole in a cold solution of a strong acid (e.g., HCl).

    • Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature at 0-5°C.

  • Coupling:

    • The resulting diazonium salt solution is then added to a cooled solution of the coupling partner (e.g., an active methylene compound or a phenol) in a suitable solvent, often in the presence of a base to facilitate the coupling reaction.

Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic system with distinct reactive positions.

Electrophilic Substitution

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C5 position, which is the most electron-rich carbon atom.

N-Alkylation and N-Acylation

The nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated or acylated. In the case of this compound, which is an NH-pyrazole, tautomerism can influence the site of substitution. The reaction can occur at either N1 or N2, and the regioselectivity is dependent on the nature of the electrophile and the reaction conditions.

Reactivity of the Nitrile Group

The nitrile group at the C3 position is a versatile functional handle that can be transformed into various other groups.

Cyclocondensation Reactions

The amino and nitrile groups can react in a concerted manner with suitable reagents to form fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of 5-amino-1-substituted-pyrazole-4-carbonitriles with triethylorthoformate followed by cyclization with a hydrazine derivative is a common route to pyrazolo[3,4-d]pyrimidines.

  • Step 1: Formation of the Imidate

    • A mixture of the 5-amino-4-cyanopyrazole, triethylorthoformate, and acetic anhydride is heated under reflux for several hours.

    • The excess reagents are removed under reduced pressure to yield the corresponding ethoxymethylene amino derivative.

  • Step 2: Cyclization

    • The resulting imidate is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) under reflux to afford the pyrazolo[3,4-d]pyrimidine.

Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This transformation is a standard procedure in organic synthesis, although specific conditions for this compound would need to be optimized.

Reduction

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to aminomethyl-substituted pyrazoles.

Addition of Grignard Reagents

Grignard reagents can add to the nitrile group to form, after hydrolysis, ketones. This reaction allows for the introduction of a new carbon-carbon bond at the C3 position.

General Experimental Workflow: Grignard Reaction with a Nitrile

Grignard_Workflow start Start reagents Prepare Grignard Reagent (R-MgX) start->reagents 1. reaction Add Pyrazole-3-carbonitrile solution to Grignard reagent reagents->reaction 2. hydrolysis Acidic Hydrolysis (e.g., aq. NH4Cl) reaction->hydrolysis 3. workup Extraction and Purification hydrolysis->workup 4. product Isolate Ketone Product workup->product 5.

Caption: General workflow for the addition of a Grignard reagent to a nitrile.

Quantitative Data

Quantitative data on the reactivity of this compound is not extensively reported in the literature. However, data from similar compounds can provide valuable insights.

PropertyCompoundValueReference/Note
pKa 3-Aminopyrazole15.28 ± 0.10Predicted value[1]

Visualizing Reaction Pathways

Synthesis of Pyrazolo[3,4-d]pyrimidine

The following diagram illustrates the key steps in the synthesis of a pyrazolo[3,4-d]pyrimidine from a this compound derivative.

Pyrazolo_Pyrimidine_Synthesis start 4-Amino-1-R-pyrazole-3-carbonitrile intermediate Ethoxymethyleneamino Intermediate start->intermediate + reagent1 Triethylorthoformate (CH(OEt)3) reagent1->intermediate product Pyrazolo[3,4-d]pyrimidine intermediate->product + reagent2 Hydrazine (R'-NHNH2) reagent2->product

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidine.

General Reactivity Overview

This diagram provides a high-level overview of the main reaction types at each reactive site of this compound.

Reactivity_Overview cluster_c4 Amino Group (C4) cluster_ring Pyrazole Ring cluster_c3 Nitrile Group (C3) Molecule C3-CN C4-NH2 Pyrazole Ring Acylation Acylation Molecule:c4->Acylation Diazotization Diazotization Molecule:c4->Diazotization Electrophilic_Subst Electrophilic Substitution (C5) Molecule:ring->Electrophilic_Subst N_Alkylation N-Alkylation/Acylation Molecule:ring->N_Alkylation Hydrolysis Hydrolysis Molecule:c3->Hydrolysis Reduction Reduction Molecule:c3->Reduction Grignard Grignard Addition Molecule:c3->Grignard Cyclocondensation Cyclocondensation Molecule:c3->Cyclocondensation

Caption: Reactivity overview of this compound.

This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for the strategic design and synthesis of novel compounds in drug discovery and development. Further experimental investigation is warranted to fully elucidate the reactivity profile of this versatile scaffold.

References

A Technical Guide to 4-Amino-1H-pyrazole-3-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Physicochemical Properties, and Synthesis of a Key Heterocyclic Building Block.

Introduction

4-Amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring both an amino and a cyano group on a pyrazole core, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and detailed experimental protocols for its synthesis, aimed at researchers, scientists, and professionals involved in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered under two primary CAS numbers, 68703-67-3 and 16617-46-2 , which may refer to different isomers or purities. Researchers should verify the specific CAS number and product specifications with the supplier to ensure it meets the requirements of their intended application.

Table 1: Prominent Commercial Suppliers of this compound

SupplierRepresentative CAS Number(s)Notes
Sigma-Aldrich (Merck)16617-46-2, 68703-67-3Offers various purities and quantities.[1]
Thermo Scientific Chemicals (Alfa Aesar)16617-46-2Available in various package sizes.
ChemUniverse68703-67-3Provides the compound with 95% purity.[2]
BLD Pharm16617-46-2Offers the product with supporting analytical data.
CymitQuimica16617-46-2Lists the compound with synonyms and basic properties.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. The following tables summarize key quantitative data for the compound, primarily associated with CAS number 16617-46-2.

Table 2: General and Physical Properties

PropertyValueSource
Molecular Formula C₄H₄N₄[4]
Molecular Weight 108.10 g/mol [4]
Appearance Tan Crystalline Solid[4]
Melting Point 172-174 °C[1][4]
Solubility Low in water, high in alcoholic organic solvents.[4]

Table 3: Computed Chemical Properties

PropertyValueSource
XLogP3 0.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 108.043596 g/mol PubChem
Topological Polar Surface Area 78.5 ŲPubChem
Heavy Atom Count 8PubChem

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the scientific literature. Below are detailed experimental protocols for two distinct synthesis methods.

Multi-component Synthesis of 5-Amino-1-substituted-pyrazole-4-carbonitriles

This method describes a convenient one-pot, three-component reaction to synthesize derivatives of the target compound.[5]

Experimental Protocol:

  • Combine equimolar amounts of malononitrile (1), an orthoester (e.g., triethyl orthoformate) (2), and a hydrazine derivative (e.g., phenylhydrazine) (3) in ethanol.

  • Add a few drops of acetic acid as a catalyst.

  • Heat the mixture under reflux overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1-substituted-pyrazole-4-carbonitrile (4).

multicomponent_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product malononitrile Malononitrile (1) reaction_mixture One-pot Reaction malononitrile->reaction_mixture orthoester Orthoester (2) orthoester->reaction_mixture hydrazine Hydrazine Derivative (3) hydrazine->reaction_mixture ethanol Ethanol (Solvent) ethanol->reaction_mixture acetic_acid Acetic Acid (Catalyst) acetic_acid->reaction_mixture reflux Reflux (Heat) reflux->reaction_mixture aminocyanopyrazole 5-Amino-1-substituted- pyrazole-4-carbonitrile (4) reaction_mixture->aminocyanopyrazole

A flowchart illustrating the multi-component synthesis of aminocyanopyrazole derivatives.
Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile from Ethoxymethylenemalononitrile

This is a classical and widely used method for the preparation of the title compound.

Experimental Protocol:

  • Dissolve ethoxymethylenemalononitrile in ethanol.

  • Add hydrazine hydrate dropwise to the solution while stirring, maintaining the temperature below 30°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

  • A white precipitate will gradually form.

  • To complete the crystallization, transfer the reaction mixture to a refrigerator and leave it overnight.

  • Collect the white solid product by filtration.

  • Wash the collected solid with a small amount of pre-cooled ethanol.

  • Dry the product under vacuum to obtain this compound.

classical_synthesis cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_workup Work-up cluster_final_product Final Product ethoxymethylene Ethoxymethylenemalononitrile dissolve Dissolve in Ethanol ethoxymethylene->dissolve hydrazine_hydrate Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate (keep temp < 30°C) hydrazine_hydrate->add_hydrazine dissolve->add_hydrazine stir Stir at Room Temp (1-2 hours) add_hydrazine->stir precipitate Precipitation stir->precipitate crystallize Crystallize Overnight (in refrigerator) precipitate->crystallize filter Filter crystallize->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry final_product This compound dry->final_product

A workflow diagram for the classical synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is a key building block in the preparation of the hypnotic drug Zaleplon and the anti-cancer drug Ibrutinib.[4] The reactivity of the amino and cyano groups allows for a variety of chemical modifications, leading to the generation of diverse compound libraries for high-throughput screening in drug discovery programs. The pyrazole scaffold itself is a well-established pharmacophore present in numerous drugs, exhibiting a wide range of biological activities.

Conclusion

This compound is a commercially accessible and highly valuable building block for synthetic and medicinal chemists. Its well-defined physicochemical properties and established synthetic routes facilitate its use in the development of novel therapeutic agents and other specialized chemicals. This guide provides a foundational resource for researchers to effectively procure, handle, and utilize this important heterocyclic compound in their scientific endeavors.

References

Methodological & Application

synthesis of pyrazolo[3,4-d]pyrimidines from 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds recognized for their structural similarity to purines, which allows them to interact with a wide range of biological targets. This structural feature has made them a privileged scaffold in medicinal chemistry.[1] These compounds have demonstrated significant potential as therapeutic agents due to their diverse biological activities, including potent inhibition of various protein kinases, which are crucial in cancer cell signaling pathways.[1][2] Their versatility extends to roles as anti-infective, anti-inflammatory, and antimicrobial agents.[1][3][4] This document provides detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines from the readily available precursor, 4-Amino-1H-pyrazole-3-carbonitrile, and outlines their application in cancer research.

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

A primary and straightforward route to the pyrazolo[3,4-d]pyrimidine core involves the cyclization of this compound with single-carbon donors like formic acid or formamide.

Protocol 1: Cyclization using Formic Acid

This protocol describes the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The reaction involves the direct cyclization of the aminonitrile with formic acid, which serves as both the reagent and the solvent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (5.0 mmol) in formic acid (25 mL).

  • Heating: Heat the mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled mixture into ice-cold water (100 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol or a dioxane-water mixture to yield the pure product.[5]

Protocol 2: Cyclization using Formamide

This method involves heating the starting aminonitrile with formamide at a high temperature.

Experimental Protocol:

  • Reaction Setup: In a high-temperature reaction vessel, mix this compound (5.0 mmol) with formamide (15 mL).

  • Heating: Heat the mixture to 180-200 °C for 6-8 hours.[7]

  • Work-up: Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Isolation: Dilute the mixture with water, and collect the solid product by filtration.

  • Purification: Wash the precipitate with cold ethanol and dry under vacuum to obtain the desired pyrazolo[3,4-d]pyrimidin-4-one.

Data Summary: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one

Starting MaterialReagentConditionsProductYield (%)Reference
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic AcidReflux, 7h3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneGood[5]
5-Amino-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-3,4-dicarbonitrileFormic AcidReflux4(5H)-Oxo-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazolo[3,4-d]pyrimidine-3-carbonitrile55%[6]
5-Amino-1H-pyrazole-4-carboxamideFormamide200 °C, 8h1H-Pyrazolo[3,4-d]pyrimidin-4-oneNot specified[7]

Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives

This synthetic route involves a two-step process: formation of an intermediate followed by cyclization with an amine source.

Protocol 3: Two-Step Synthesis via Ethoxymethyleneamino Intermediate

This protocol is widely used for preparing 4-substituted aminopyrazolo[3,4-d]pyrimidines.

Experimental Protocol:

  • Intermediate Formation:

    • In a round-bottom flask, create a mixture of this compound (10.0 mmol), triethyl orthoformate (20 mL), and acetic anhydride (20 mL).[8]

    • Heat the mixture under reflux for 7 hours.

    • After cooling, evaporate the solvent under reduced pressure.

    • Treat the residue with ethanol to precipitate the intermediate, ethyl N-(3-cyano-1H-pyrazol-4-yl)formimidate. Collect the solid by filtration.[8]

  • Cyclization with Ammonia:

    • Suspend the intermediate (5.0 mmol) in methanol that has been saturated with ammonia gas at 0 °C.

    • Stir the reaction mixture at room temperature for 6 hours.[6]

    • Remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from a suitable solvent to obtain the pure 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

Visualizations

Synthesis Workflow

Synthesis_Workflow start 4-Amino-1H-pyrazole- 3-carbonitrile intermediate1 Pyrazolo[3,4-d]pyrimidin-4-one start->intermediate1 Formic Acid or Formamide (Reflux) intermediate2 Ethyl N-(3-cyano-1H-pyrazol- 4-yl)formimidate start->intermediate2 Triethyl orthoformate, Acetic Anhydride final_product 4-Aminopyrazolo[3,4-d]pyrimidine intermediate2->final_product Ammonia in Methanol

Caption: General synthesis routes from this compound.

Biological Application: Kinase Inhibition Pathway

Pyrazolo[3,4-d]pyrimidines are well-known as potent kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.[1][5]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FLT3, EGFR) Kinase_Cascade Downstream Kinases (e.g., Src, PKD, CDKs) Receptor->Kinase_Cascade Signal Transduction Transcription Transcription Factors Kinase_Cascade->Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->Kinase_Cascade Inhibition Cell_Response Cell Proliferation, Survival, Metastasis Transcription->Cell_Response

Caption: Inhibition of a generic kinase signaling pathway by pyrazolo[3,4-d]pyrimidines.

Experimental Workflow for Drug Discovery

Drug_Discovery_Workflow A Synthesis of Pyrazolo[3,4-d]pyrimidine Library B Structural Characterization (NMR, MS, X-Ray) A->B C In Vitro Screening (e.g., Kinase Assays, MTT Assay) B->C D Determine IC50 / GI50 Values C->D E Lead Compound Identification D->E F Cell-Based Assays (Apoptosis, Cell Cycle) E->F G Lead Optimization F->G

Caption: Workflow for the discovery of pyrazolo[3,4-d]pyrimidine-based drug candidates.

Biological Activity Data

The synthesized pyrazolo[3,4-d]pyrimidine derivatives often exhibit potent anti-proliferative activity against a range of cancer cell lines.

Table: Anti-Proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidines

Compound IDScaffold ModificationCancer Cell LineIC50 (µM)Reference
1a Parent ScaffoldA549 (Lung)2.24[9]
1a Parent ScaffoldMCF-7 (Breast)42.3[9]
1d Modified ScaffoldMCF-7 (Breast)1.74[9]
3-IN-PP1 N1-substitutedPANC-1 (Pancreatic)Potent Activity[2]
P1 N1-substitutedHCT-116 (Colon)22.7[5]
P2 N1-substitutedMCF-7 (Breast)25.1[5]
XVI Piperazine linkageVarious1.17 - 18.40 (GI50)[3]

The is an efficient process that provides access to a class of compounds with significant therapeutic potential. The protocols outlined above offer robust methods for generating these scaffolds, which serve as valuable starting points for the development of novel kinase inhibitors and anticancer agents. The provided data and workflows highlight the importance of this heterocyclic system in modern drug discovery and development.

References

Application Notes and Protocols: 4-Amino-1H-pyrazole-3-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic building block widely employed in the synthesis of a variety of fused pyrazole ring systems. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive nitrile group, makes it an ideal precursor for the construction of complex molecules with significant biological activity. This document provides an overview of its applications in the synthesis of potent kinase inhibitors and other bioactive compounds, complete with detailed experimental protocols and data.

Synthetic Applications

This compound serves as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds for various therapeutic agents.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are analogues of purines and have been extensively investigated as inhibitors of various kinases. The synthesis typically involves the initial protection of the pyrazole nitrogen, followed by cyclization with a one-carbon synthon.

A general synthetic workflow is outlined below:

G cluster_synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Core A This compound B N-Tosyl Protection A->B C 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile B->C D Cyclization with Formamide C->D E 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile D->E

Caption: Synthetic workflow for the preparation of a pyrazolo[3,4-d]pyrimidine core.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of compounds synthesized from this compound derivatives. These are often prepared through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

A representative synthetic pathway is shown below:

G cluster_synthesis Synthesis of Pyrazolo[3,4-b]pyridine Core C 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile F Condensation with Ethyl Acetoacetate C->F G 5-Acetyl-4-amino-6-hydroxy-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile F->G

Caption: Synthesis of a substituted pyrazolo[3,4-b]pyridine.

Application in Drug Development: Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical targets in cancer therapy.

FLT3 and CDK Inhibitors for Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[1] Cyclin-dependent kinases (CDKs) are also key regulators of the cell cycle and are attractive targets for cancer therapy.[1] Compounds derived from a 4-amino-1H-pyrazole-3-carboxamide scaffold have been developed as potent dual inhibitors of FLT3 and CDKs.[1]

The general mechanism of action involves the inhibition of constitutive activation of downstream signaling pathways, including RAS/MEK.[1]

G cluster_pathway FLT3 Signaling Pathway in AML FLT3 Mutated FLT3 Receptor RAS RAS FLT3->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Inhibitor 4-Amino-1H-pyrazole-3-carboxamide Derivative (e.g., Compound 8t) Inhibitor->FLT3 Inhibition

Caption: Inhibition of the FLT3 signaling pathway by a pyrazole-based inhibitor.

JAK Inhibitors

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for cell growth and differentiation.[2] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.[2] 4-Amino-1H-pyrazole derivatives have been designed as potent inhibitors of JAKs.[2]

G cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene Gene Transcription (Proliferation, Survival) STAT->Gene Inhibitor 4-Amino-1H-pyrazole Derivative (e.g., Compound 3f) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

Quantitative Data

The following tables summarize the biological activity of representative compounds derived from 4-amino-1H-pyrazole scaffolds.

Table 1: Inhibitory Activity of Compound 8t against Kinases and AML Cells [1]

TargetIC50 (nM)
FLT30.089
CDK20.719
CDK40.770
MV4-11 (AML cell line)1.22

Table 2: Inhibitory Activity of Compound 3f against JAK Kinases [2]

TargetIC50 (nM)
JAK13.4
JAK22.2
JAK33.5

Experimental Protocols

General Synthetic Procedure for 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (8)[3]
  • A mixture of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (2 mmol) and formamide (10 mL) in DMF (10 mL) is heated under reflux for 12 hours.

  • The reaction mixture is allowed to cool to room temperature and then poured into 200 mL of ice-cooled water.

  • The resulting yellow precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the final product.

General Synthetic Procedure for 5-Acetyl-4-amino-6-hydroxy-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (12)[3]
  • A mixture of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (4 mmol), potassium carbonate (6 mmol), and ethyl acetoacetate (4 mmol) in 15 mL of DMF is heated under reflux for 12 hours.

  • The reaction mixture is cooled to room temperature, poured into ice-cooled water, and neutralized with dilute HCl.

  • The solid product is collected by filtration and purified by recrystallization from ethanol.

General Procedure for the Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Derivatives as Kinase Inhibitors[1]

The synthesis of these inhibitors involves a multi-step sequence:

  • Amide Coupling: 4-Nitro-1H-pyrazole-3-carbonyl chloride is reacted with various amines to form the corresponding amides.

  • Nitro Group Reduction: The nitro group is reduced to an amino group, typically via catalytic hydrogenation.

  • Final Coupling/Modification: The resulting 4-amino-1H-pyrazole-3-carboxamide is then coupled with various heterocyclic chlorides or undergoes other modifications to yield the final products.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. Its utility in the construction of potent kinase inhibitors for the treatment of diseases such as AML highlights its importance in medicinal chemistry and drug discovery. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this building block a continued focus of research and development.

References

Application Notes and Protocols for N-Alkylation of 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a cornerstone of many pharmacologically active compounds, playing a crucial role in the development of new therapeutics. The strategic introduction of alkyl groups onto the pyrazole ring can significantly modulate a molecule's biological activity, selectivity, and pharmacokinetic properties. 4-Amino-1H-pyrazole-3-carbonitrile is a particularly valuable scaffold, offering multiple points for chemical modification. The regioselective N-alkylation of this substrate is a critical transformation for creating diverse libraries of compounds for drug discovery pipelines.

This document provides detailed protocols for the N-alkylation of this compound, focusing on regioselectivity and practical execution. Two primary methods are presented: a classical approach using alkyl halides with a base and the Mitsunobu reaction for more sensitive substrates.

General Experimental Workflow

The overall process for the N-alkylation of this compound, from starting material to the purified product, is outlined below. This workflow is applicable to both of the detailed protocols that follow.

experimental_workflow start Start reagents Prepare Reagents: - this compound - Alkylating Agent (e.g., Alkyl Halide or Alcohol) - Base (e.g., K2CO3 or NaH) or Mitsunobu Reagents - Anhydrous Solvent (e.g., DMF, THF) start->reagents reaction Reaction Setup: - Combine pyrazole and base/reagents in solvent - Add alkylating agent - Stir at appropriate temperature reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer monitoring->workup Reaction Complete purification Purification: - Concentrate crude product - Purify by column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: General workflow for the N-alkylation of this compound.

Regioselectivity in Pyrazole Alkylation

The N-alkylation of unsymmetrical pyrazoles like this compound can result in two regioisomers: the N1 and N2 alkylated products. The ratio of these isomers is influenced by factors such as the steric bulk of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used.[1][2] Generally, less sterically hindered conditions favor the formation of the N1 isomer, while bulkier reagents may lead to an increased proportion of the N2 isomer.

regioselectivity sub This compound n1 N1-Alkylated Product (Generally Major) sub->n1 R-X, Base n2 N2-Alkylated Product (Generally Minor) sub->n2 R-X, Base

Caption: Regioselectivity in the N-alkylation of this compound.

Experimental Protocols

Protocol 1: N-Alkylation using an Alkyl Halide and Base

This method is a robust and common approach for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (DMF is suitable for K₂CO₃, THF for NaH).

  • Add the base (K₂CO₃ or NaH) (1.5 eq) to the stirring solution. If using NaH, cool the mixture to 0 °C before addition.

  • Stir the suspension for 15-30 minutes at room temperature (or 0 °C for NaH).

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or gently heat (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution (especially important if using NaH).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is an alternative for the N-alkylation of pyrazoles, particularly useful with primary and secondary alcohols and for substrates that are sensitive to strongly basic conditions.[1][3][4][5][6] This reaction typically proceeds with an inversion of configuration at the alcohol's stereocenter.[5]

Materials:

  • This compound

  • Primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirring solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to isolate the N-alkylated product(s). The triphenylphosphine oxide byproduct can often be removed during chromatography.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the N-alkylation of substituted pyrazoles, which can be extrapolated to this compound. Actual yields and isomer ratios will vary depending on the specific alkylating agent and precise reaction conditions.

Alkylating Agent (R-X)Base/ReagentsSolventTemp. (°C)Time (h)Approx. Total Yield (%)Approx. Isomer Ratio (N1:N2)
Methyl IodideK₂CO₃DMF251280-90~3:1
Ethyl BromideK₂CO₃DMF501875-85~4:1
Benzyl BromideNaHTHF0 to 25685-95>10:1
Isopropyl BromideNaHTHF252455-65>15:1
Ethanol (Mitsunobu)PPh₃, DEADTHF0 to 254-870-85Highly N1 selective

Note: Data is based on general observations for substituted pyrazoles and should be considered as a guideline.[7]

Safety Information

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkylating agents are often toxic and should be handled with caution.

  • DEAD and DIAD are toxic and potentially explosive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Cyclization Reactions of 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-pyrazole-3-carbonitrile is a highly versatile and valuable building block in synthetic and medicinal chemistry. Its unique arrangement of functional groups—an amino group and a nitrile group ortho to each other on a pyrazole scaffold—makes it an ideal precursor for a wide range of cyclization reactions. These reactions lead to the formation of various fused heterocyclic systems, many ofwhich are of significant pharmacological interest.[1][2] Pyrazolo[3,4-d]pyrimidines, analogs of biogenic purines, and pyrazolo[3,4-b]pyridines are two prominent classes of compounds synthesized from this precursor, known to exhibit diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties.[3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of key fused heterocyclic systems derived from this compound.

Application Note 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

The fusion of a pyrimidine ring to the pyrazole core of this compound yields the pyrazolo[3,4-d]pyrimidine scaffold. This is one of the most common and important applications of the starting material, readily achieved by reacting it with various one-carbon electrophiles.

A variety of reagents can be employed to construct the pyrimidine ring, leading to diverse substitution patterns on the final product. Common cyclizing agents include formic acid, urea, carbon disulfide, and orthoformates.[4][6][7] These reactions typically proceed under thermal conditions, often with high yields. The resulting pyrazolo[3,4-d]pyrimidine derivatives are valuable in drug discovery, notably as kinase inhibitors.[4][8]

The general workflow for these syntheses involves the reaction of the aminopyrazole precursor with the appropriate cyclizing agent, followed by heating, product precipitation, and purification.

G cluster_workflow General Synthetic Workflow start 4-Amino-1H-pyrazole- 3-carbonitrile reaction Reaction & Heating (Reflux) start->reaction reagent Cyclizing Agent (e.g., Formic Acid, Urea) reagent->reaction workup Work-up (e.g., Pour into ice water) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Pyrazolo[3,4-d]pyrimidine Product purification->product

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Quantitative Data Summary

The following table summarizes the outcomes of cyclization reactions between substituted 4-amino-1H-pyrazole-3-carbonitriles and various one-carbon electrophiles to yield pyrazolo[3,4-d]pyrimidines.

Starting Material (Substituent)Cyclizing ReagentProductYield (%)M.P. (°C)Reference
1-phenyl-3-methylFormic Acid3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one85>300[8]
1-(p-tolyl)Formic Acid1-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one55>320[6]
1-phenyl (amide precursor)Urea1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione--[4]
1HCarbon Disulfide1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione--[7]
1-(p-tolyl)Triethylorthoformate / NH₃4-Amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine66209-210[6]
Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [8]

  • Principle: This protocol describes the acid-catalyzed cyclization of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid to form the corresponding pyrazolo[3,4-d]pyrimidin-4-one.

  • Reagents:

    • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

    • Formic acid (98-100%)

    • Ice water

    • Ethanol (for recrystallization)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Beaker

    • Büchner funnel and flask

    • Filter paper

  • Procedure:

    • Place 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5.04 mmol) in a round-bottom flask.

    • Add formic acid (30 mL).

    • Heat the mixture to reflux and maintain for 7 hours.

    • After cooling, pour the reaction mixture into a beaker containing ice water.

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and dry it.

    • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Protocol 2: Synthesis of 4-Amino-1-(p-tolyl)pyrazolo[3,4-d]pyrimidines [6]

  • Principle: A two-step, one-pot reaction where the aminopyrazole is first converted to a methanimidate intermediate using triethylorthoformate, which then cyclizes upon treatment with ammonia to form the 4-aminopyrazolo[3,4-d]pyrimidine.

  • Reagents:

    • 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile

    • Triethylorthoformate

    • Acetic anhydride

    • Methanol saturated with ammonia

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Rotary evaporator

    • Magnetic stirrer

  • Procedure:

    • Step 1 (Methanimidate formation): In a round-bottom flask, reflux a mixture of the 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (10 mmol), triethylorthoformate (3 mL), and acetic anhydride (3 mL) for 6 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate, 5-methoxymethyleneamino-1-(p-tolyl)-pyrazole-4-carbonitrile.

    • Step 2 (Cyclization): Add the crude intermediate (3 mmol) to methanol (20 mL) that has been saturated with ammonia at 0°C for 1 hour.

    • Allow the mixture to warm to room temperature and stir for 6 hours.

    • Collect the precipitated product by filtration, wash with cold methanol, and dry.

Application Note 2: Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine core from this compound and its derivatives typically involves condensation with 1,3-dicarbonyl compounds or related synthons.[5] This reaction, often a variation of the Friedländer annulation, builds the pyridine ring onto the pyrazole scaffold. Furthermore, one-pot, multi-component reactions involving the aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate) provide an efficient route to highly substituted pyrazolo[3,4-b]pyridines.[9][10] These compounds are of interest for their potential as kinase inhibitors and anti-inflammatory agents.[9]

G cluster_pathways Key Cyclization Pathways start 4-Amino-1H-pyrazole- 3-carbonitrile reagent1 One-Carbon Electrophiles (HCOOH, CS₂, Urea) start->reagent1 Annulation reagent2 1,3-Dicarbonyls or Multi-component Reaction (Aldehyde + CH₂(CN)₂) start->reagent2 Annulation reagent3 α,β-Unsaturated Nitriles start->reagent3 Cyclocondensation product1 Pyrazolo[3,4-d]pyrimidines reagent1->product1 product2 Pyrazolo[3,4-b]pyridines reagent2->product2 product3 Other Fused Systems reagent3->product3

Caption: Major synthetic routes from this compound.

Quantitative Data Summary

The following table summarizes the outcomes of multi-component reactions to synthesize pyrazolo[3,4-b]pyridin-6-ones.

Aminopyrazole (Substituent)Azlactone (Aryl group)Base / SolventYield (%)Reference
3-Methyl-1-phenyl4-Phenylidene-2-phenyloxazol-5-onet-BuOK / DMSO62[9]
1,3-Diphenyl4-Phenylidene-2-phenyloxazol-5-onet-BuOK / DMSO89[9]
1,3-Diphenyl4-(4-Chlorophenylidene)-2-phenyloxazol-5-onet-BuOK / DMSO85[9]
1,3-Diphenyl4-(4-Methoxyphenylidene)-2-phenyloxazol-5-onet-BuOK / DMSO87[9]
Experimental Protocol

Protocol 3: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones [9]

  • Principle: This one-pot, two-step protocol involves the initial solvent-free reaction of a 5-aminopyrazole with an azlactone to form a tetrahydro-pyrazolo[3,4-b]pyridinone intermediate. This intermediate is then treated with a strong base in DMSO to eliminate a benzamide molecule, yielding the aromatic pyrazolo[3,4-b]pyridin-6-one.

  • Reagents:

    • 5-Aminopyrazole derivative (e.g., 5-amino-3-methyl-1-phenyl-1H-pyrazole)

    • 4-Arylidene-2-phenyloxazol-5(4H)-one (Azlactone)

    • Potassium tert-butoxide (t-BuOK)

    • Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Reaction vial or flask

    • Heating block or oil bath

    • Magnetic stirrer

  • Procedure:

    • Step 1 (Intermediate Formation): Combine the 5-aminopyrazole (1 mmol) and the azlactone (1 mmol) in a reaction vial.

    • Heat the solvent-free mixture at 150°C for 1.5 hours.

    • Allow the mixture to cool to room temperature.

    • Step 2 (Elimination): Add DMSO (2 mL) and potassium tert-butoxide (t-BuOK) (2 mmol) to the vial containing the crude intermediate.

    • Heat the mixture at 120°C for 1.5 hours.

    • After cooling, pour the reaction mixture into cold water and acidify with HCl (10%) to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization.

References

The Versatile Scaffold: 4-Amino-1H-pyrazole-3-carbonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-amino-1H-pyrazole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a critical building block for a diverse range of kinase inhibitors. Its unique structural features allow for the development of highly potent and selective agents targeting key enzymes in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders. This document provides a detailed overview of the application of this compound in the synthesis of inhibitors for Janus Kinase (JAK), Bruton's Tyrosine Kinase (BTK), and Epidermal Growth Factor Receptor (EGFR), complete with experimental protocols and signaling pathway diagrams.

Application in Kinase Inhibitor Synthesis

The this compound moiety is frequently utilized to construct fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core. This structure acts as an effective hinge-binder, mimicking the adenine base of ATP to competitively inhibit the kinase's active site. The amino group at the 4-position and the nitrile group at the 3-position of the pyrazole ring provide versatile handles for synthetic modifications, enabling the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses.[1][2][3] Aberrant JAK activity is implicated in various autoimmune diseases and cancers.[4][5] Several potent JAK inhibitors have been developed utilizing the 4-amino-1H-pyrazole scaffold.

Quantitative Data: JAK Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Reference
3f JAK13.4[4][5]
JAK22.2[4][5]
JAK33.5[4][5]
11b JAK110.2[4]
JAK28.5[4]
JAK312.1[4]
TK4g JAK212.61[6]
JAK315.80[6]
3h JAK223.85[6]
JAK318.90[6]

Signaling Pathway: JAK-STAT

JAK_STAT_Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK JAK->Receptor STAT_inactive STAT (inactive) JAK->STAT_inactive 4. Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Target Gene DNA->Gene 7. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling cascade.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[7][8] Overexpression or mutation of EGFR is a common driver of various cancers. The pyrazolo[3,4-d]pyrimidine scaffold derived from this compound has been successfully employed to develop potent EGFR inhibitors, including those active against resistant mutations like T790M.[2][8]

Quantitative Data: EGFR Inhibitor Activity

Compound IDTargetIC50 (µM)Reference
12b EGFR (Wild Type)0.016[2][8]
EGFR (T790M Mutant)0.236[2][8]
4 EGFR0.054[1][3][7]
15 EGFR0.135[1][3][7]
16 EGFR0.034[1][3][7]
VIIa Various Cancer Cell Lines0.326 - 4.31[9]

Signaling Pathway: EGFR

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS 2. Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors 3. Nuclear Translocation Akt->Transcription_Factors PKC->Transcription_Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription_Factors->Cell Proliferation, Survival EGF EGF EGF->EGFR 1. Ligand Binding

Caption: The EGFR signaling pathway.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[10] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Several irreversible BTK inhibitors featuring a pyrazolo[3,4-d]pyrimidine core have been developed.

Quantitative Data: BTK Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Reference
6b BTK1.2[11]
8 BTK2.1[12]
Ibrutinib BTK2.0[12]

Signaling Pathway: BTK

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk 2. Activation BTK BTK Lyn_Syk->BTK 3. Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 4. Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NF_kB NF-κB Ca_Flux->NF_kB 5. Nuclear Translocation B-Cell Proliferation & Survival B-Cell Proliferation & Survival NF_kB->B-Cell Proliferation & Survival Antigen Antigen Antigen->BCR 1. Antigen Binding

Caption: The BTK signaling pathway.

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors using this compound and its derivatives. Researchers should consult the specific literature for precise reaction conditions and characterization data.

Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives

This is often a preliminary step to introduce desired substituents onto the pyrazole ring.

Workflow: Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

Synthesis_Workflow_Pyrazoles Reactants Malononitrile + Phenylhydrazine + Benzaldehyde Derivative Reaction One-pot, three-component reaction Solvent: H₂O/EtOH Catalyst: LDH@PTRMS@DCMBA@CuI Temperature: 55 °C Reactants->Reaction Workup TLC Monitoring Filtration Reaction->Workup Product 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivative Workup->Product

Caption: Synthesis of pyrazole precursors.

Protocol:

  • Reaction Setup: In a test tube, combine phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and a suitable catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[13]

  • Solvent Addition: Add a mixture of water and ethanol (0.5:0.5 mL) to the reaction vessel.[13]

  • Reaction Conditions: Stir the mixture at 55 °C using a magnetic stirrer.[13]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate: 5:5).[13]

  • Work-up: Upon completion, the product can be isolated by filtration and purified as necessary.[13]

Synthesis of Pyrazolo[3,4-d]pyrimidine-based JAK Inhibitors

This protocol describes the synthesis of pyrimidine-based 4-amino-(1H)-pyrazole derivatives.

Workflow: Synthesis of JAK Inhibitors

Synthesis_Workflow_JAK Reactants1 5-Substituted-2,4-dichloropyrimidine + Aromatic Amine Reaction1 Nucleophilic Substitution Acidic or Basic Conditions Reactants1->Reaction1 Intermediate Intermediate 2a-m Reaction1->Intermediate Reactants2 Intermediate 2a-m + 1H-Pyrazol-4-amine Intermediate->Reactants2 Reaction2 Condensation Catalyst: TFA High Temperature Reactants2->Reaction2 Product Pyrimidine-based 4-amino-(1H)-pyrazole Derivative Reaction2->Product

Caption: Synthesis of pyrazolo[3,4-d]pyrimidine JAK inhibitors.

Protocol:

  • Synthesis of Intermediate: React a 5-substituted-2,4-dichloropyrimidine with a suitable aromatic amine under acidic (e.g., HCl) or basic (e.g., DIPEA, Et3N, Na2CO3) conditions to yield the intermediate.[4]

  • Condensation Reaction: React the obtained intermediate with 1H-pyrazol-4-amine at an elevated temperature using trifluoroacetic acid (TFA) as a catalyst to yield the final pyrimidine-based 4-amino-(1H)-pyrazole derivative.[4]

  • Purification: Purify the crude product by column chromatography or recrystallization.

Synthesis of Pyrazolo[3,4-d]pyrimidine-based EGFR Inhibitors

This protocol outlines the synthesis starting from a pyrazole precursor.

Workflow: Synthesis of EGFR Inhibitors

Synthesis_Workflow_EGFR Reactants1 Ethoxymethylene malononitrile + Phenylhydrazine Reaction1 Reaction Reactants1->Reaction1 Intermediate1 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile Reaction1->Intermediate1 Reaction2 Partial Hydrolysis (Alcoholic NaOH) Intermediate1->Reaction2 Intermediate2 Carboxamide Derivative Reaction2->Intermediate2 Reaction3 Fusion with Urea Intermediate2->Reaction3 Intermediate3 Pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione Reaction3->Intermediate3 Reaction4 Chlorination (POCl₃/PCl₅) Intermediate3->Reaction4 Product 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Reaction4->Product

Caption: Synthesis of a key intermediate for EGFR inhibitors.

Protocol:

  • Formation of Pyrazole: React ethoxymethylene malononitrile with phenylhydrazine to produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[2]

  • Hydrolysis: Subject the pyrazole derivative to partial hydrolysis using alcoholic NaOH to yield the corresponding carboxamide derivative.[2]

  • Cyclization: Fuse the carboxamide derivative with urea to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione.[2]

  • Chlorination: Treat the dione with phosphorus oxychloride and phosphorus pentachloride to obtain the 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate.[2] This intermediate can then be further functionalized to synthesize a variety of EGFR inhibitors.

Conclusion

The this compound scaffold is a cornerstone in the design and synthesis of novel kinase inhibitors. Its versatility allows for the creation of potent and selective inhibitors for a range of important oncology and immunology targets, including JAK, EGFR, and BTK. The synthetic routes are generally accessible, and the core structure provides a robust platform for further optimization and drug development efforts. The data and protocols presented herein serve as a valuable resource for researchers in the field of kinase inhibitor discovery.

References

Application Notes and Protocols for Multi-Component Reactions with 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-Amino-1H-pyrazole-3-carbonitrile as a versatile building block in multi-component reactions (MCRs) for the synthesis of diverse and biologically active heterocyclic compounds. Detailed protocols for key reactions and quantitative data are presented to facilitate the application of these methodologies in a research and drug discovery setting.

Introduction

This compound is a highly functionalized precursor, featuring adjacent amino and nitrile groups on a pyrazole core. This arrangement makes it an ideal substrate for MCRs, enabling the rapid construction of complex fused heterocyclic systems in a single synthetic operation. The resulting scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry due to their demonstrated biological activities, including kinase inhibition.

Applications in Drug Discovery

The heterocyclic systems synthesized from this compound have shown significant potential in drug discovery, particularly in the development of anticancer agents. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore that can act as an ATP-competitive inhibitor of various protein kinases.

Kinase Inhibition:

Many derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5][6] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.[4][5]

Anticancer and Antimicrobial Activity:

Compounds derived from MCRs involving aminopyrazoles have demonstrated broad-spectrum cytotoxic activity against various cancer cell lines.[2][3] Additionally, some synthesized pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have shown promising antimicrobial activity.[7]

Multi-Component Reaction Protocols

Detailed experimental protocols for two representative multi-component reactions are provided below.

Protocol 1: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidine derivative via a three-component reaction of an N-substituted-5-amino-4-cyanopyrazole, triethylorthoformate, and a phenylhydrazine derivative.[8]

Materials:

  • 5-Amino-1-substituted-pyrazole-4-carbonitrile

  • Triethylorthoformate

  • Phenylhydrazine derivative (e.g., phenylhydrazine hydrochloride)

  • Ethanol

  • Triethylamine (catalytic amount, if using a hydrazine salt)

Procedure:

  • To a solution of 5-amino-1-substituted-pyrazole-4-carbonitrile (0.1 mol) in ethanol (20 ml), add triethylorthoformate.

  • Reflux the reaction mixture to yield the corresponding ethoxymethylene amino derivative.

  • To the solution containing the intermediate, add the phenylhydrazine derivative (0.1 mol). If a hydrochloride salt is used, add a catalytic amount of triethylamine.

  • Heat the reaction mixture under reflux for 7-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol outlines a green and efficient four-component synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in an aqueous medium.[9][10]

Materials:

  • Hydrazine hydrate (96%)

  • Ethyl acetoacetate

  • Aromatic aldehyde

  • Malononitrile

  • Triethylamine (catalytic amount)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred aqueous mixture, add hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) at room temperature.

  • Successively add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of triethylamine (1 ml).

  • Continue vigorous stirring at room temperature for approximately 20 minutes under an open atmosphere.

  • A solid precipitate will form. Collect the solid by filtration.

  • Wash the precipitate with water, followed by a mixture of ethyl acetate/hexane (20:80).

  • Purify the product by recrystallization from ethanol.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various pyrazolo[3,4-d]pyrimidines and dihydropyrano[2,3-c]pyrazoles, as well as the biological activity of selected pyrazolo[3,4-d]pyrimidine derivatives.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Starting AminopyrazoleSecond ComponentThird ComponentSolventConditionsYield (%)Reference
5-Amino-1-(4-chlorophenyl)-pyrazole-4-carbonitrileTriethylorthoformatep-tolylhydrazineEthanolReflux, 7-10h70[8]
5-Amino-1-(p-tolyl)-pyrazole-4-carbonitrileTriethylorthoformatePhenylhydrazineEthanolReflux, 7-10hNot Specified[8]
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid--Reflux, 7hGood[11]

Table 2: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

AldehydeFourth ComponentCatalystSolventConditionsYield (%)Reference
BenzaldehydeMalononitrileTriethylamineWaterRT, 20 minHigh[9]
4-ChlorobenzaldehydeMalononitrileTriethylamineWaterRT, 20 minHigh[9]
Various aromatic aldehydesMalononitrileSodium benzoateWaterNot SpecifiedHigh[10]
Various aromatic aldehydesMalononitrileCeric ammonium nitrateWaterUltrasoundFavorable to exceptional[12]

Table 3: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetAssayIC50 (µM)Reference
Compound 16 EGFR Tyrosine KinaseEnzymatic0.034[2]
Compound 15 EGFR Tyrosine KinaseEnzymatic0.135[2]
Compound 12b EGFRWTKinase0.016[13]
Compound 12b EGFRT790MKinase0.236[13]
Compound II-1 VEGFR-2KinaseNot Specified[14][15]
Compound 43 VEGFR-2Kinase0.02638[16]
Compound 44 VEGFR-2Kinase0.04467[16]

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a multi-component reaction and the logical relationship of the components leading to the formation of the final product.

G cluster_workflow Experimental Workflow A Reactant A (this compound) Reaction Reaction Mixture (Stirring at RT or Reflux) A->Reaction B Reactant B (e.g., Aldehyde) B->Reaction C Reactant C (e.g., Active Methylene Compound) C->Reaction D Reactant D (e.g., Hydrazine hydrate) D->Reaction Solvent Solvent (e.g., Water/Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Triethylamine) Catalyst->Reaction Workup Work-up (Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for a four-component reaction.

G cluster_logical Logical Relationship in MCR Aminopyrazole This compound Intermediate Key Intermediate Aminopyrazole->Intermediate Nucleophilic attack Component2 Component 2 (e.g., Dicarbonyl Compound) Component2->Intermediate Condensation Component3 Component 3 (e.g., Aldehyde) Component3->Intermediate Condensation Product Fused Heterocycle (e.g., Pyrazolo[3,4-b]pyridine) Intermediate->Product Cyclization & Dehydration

Caption: Logical flow of a multi-component condensation reaction.

Signaling Pathway Inhibition

The synthesized pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of receptor tyrosine kinase signaling pathways, such as the EGFR and VEGFR-2 pathways, which are often dysregulated in cancer.

G cluster_pathway Simplified EGFR/VEGFR-2 Signaling Pathway Inhibition Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrazolo[3,4-d]pyrimidines.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-1H-pyrazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the scale-up synthesis of 4-Amino-1H-pyrazole-3-carbonitrile and its derivatives. This class of compounds serves as a crucial scaffold in the development of various pharmaceutical agents. The following sections outline scalable synthetic routes, experimental procedures, and quantitative data to facilitate laboratory-to-industrial production.

Introduction

This compound derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The development of efficient and scalable synthetic methods is critical for advancing drug discovery and development programs. This document details robust and reproducible protocols for the synthesis of these valuable compounds.

Synthetic Strategies Overview

Several synthetic strategies have been developed for the preparation of this compound derivatives. The most common and scalable approaches include:

  • One-Pot, Three-Component Reaction: This highly efficient method involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. It is often favored for its atom economy and simplified purification process.[1][2][3]

  • Two-Step Synthesis from Enaminonitriles: This approach provides a versatile route to various substituted pyrazoles by first forming an enaminonitrile, which is then cyclized with a hydrazine.[4]

  • Synthesis from 3-Oxoalkanonitriles: This method involves the reaction of a 3-oxoalkanonitrile with trichloroacetonitrile followed by condensation with a hydrazine, offering a pathway to specific substitution patterns.[5][6][7]

The choice of synthetic route often depends on the desired substitution pattern, availability of starting materials, and scalability requirements.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile Derivatives

This protocol is adapted from green chemistry principles, utilizing an efficient catalyst and environmentally benign solvents.[1][3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)[1]

  • Ethanol/Water (1:1 v/v)

Procedure:

  • To a round-bottomed flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add 1 mL of the ethanol/water (1:1) solvent mixture.

  • Stir the reaction mixture at 55 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).

  • Upon completion (typically within 15-30 minutes), cool the reaction mixture to room temperature.

  • Add 3 mL of hot ethanol to dissolve the product and separate the catalyst by centrifugation or filtration.

  • Wash the catalyst with ethanol and dry for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile derivative.

Diagram of the Experimental Workflow:

G start Start reactants Combine Aldehyde, Malononitrile, Phenylhydrazine, and Catalyst in EtOH/H2O start->reactants stir Stir at 55 °C reactants->stir monitor Monitor by TLC stir->monitor cool Cool to Room Temperature monitor->cool separate Separate Catalyst (Centrifugation/Filtration) cool->separate evaporate Evaporate Solvent separate->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure Product recrystallize->product

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Protocol 2: Synthesis of 4-Amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-5-carbonitrile from Enaminonitrile

This method provides a high-yielding route to specifically substituted pyrazoles.[4]

Materials:

  • 2-(4-nitrophenyl)-3-phenylacrylonitrile (enaminonitrile precursor) (0.01 mol)

  • Chloroacetonitrile (0.011 mol)

  • Potassium carbonate (2.0 g)

  • Dimethylformamide (DMF) (20 mL)

Procedure:

  • In a suitable reaction vessel, combine the enaminonitrile precursor (0.01 mol), chloroacetonitrile (0.011 mol), and potassium carbonate (2.0 g) in dimethylformamide (20 mL).

  • Stir the mixture at 90 °C in an oil bath for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 60 mL of water to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the solid with water and then crystallize from an appropriate solvent to yield the pure product.

Diagram of the Reaction Pathway:

G start Enaminonitrile Precursor reaction Stir at 90 °C for 1h start->reaction reagents Chloroacetonitrile, K2CO3, DMF reagents->reaction workup Precipitation in Water reaction->workup product 4-Amino-1-(4-nitrophenyl)-3-phenyl- 1H-pyrazole-5-carbonitrile workup->product

References

The Versatility of 4-Amino-1H-pyrazole-3-carbonitrile in Medicinal Chemistry: A Hub for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Amino-1H-pyrazole-3-carbonitrile has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of potent kinase inhibitors. Its unique structural features, particularly the arrangement of nitrogen atoms and the reactive nitrile and amino groups, allow for the construction of compounds that can effectively target the ATP-binding site of various kinases. This has led to the development of numerous drug candidates with applications in oncology and other therapeutic areas. These application notes provide an overview of the utility of this scaffold in targeting key kinases, detailed protocols for the synthesis and biological evaluation of its derivatives, and a summary of their potent activities.

Application I: Targeting FLT3 and CDKs in Acute Myeloid Leukemia (AML)

Derivatives of this compound have demonstrated exceptional potency against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), both of which are critical targets in the treatment of Acute Myeloid Leukemia (AML). Mutations in FLT3 are common in AML and are associated with a poor prognosis.[1][2] CDKs, particularly CDK2 and CDK4, are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[3]

A notable example is the 1-H-pyrazole-3-carboxamide series of compounds, which have been designed to exhibit dual inhibition of FLT3 and CDKs.[4] One such compound, FN-1501, and its analogues have shown nanomolar inhibitory activity against FLT3, CDK2, and CDK4.[4][5][6] This dual-targeting approach is a promising strategy to overcome resistance and improve therapeutic outcomes in AML.

Quantitative Data Summary: FLT3 and CDK Inhibition
Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
FN-1501 FLT32.33MV4-11 (AML)8[4][6]
CDK21.02[4]
CDK40.39[4]
Compound 8t FLT30.089MV4-11 (AML)1.22[6]
CDK20.719[6]
CDK40.770[6]

Application II: Targeting JAK Kinases in Myeloproliferative Neoplasms and Inflammation

The 4-amino-1H-pyrazole scaffold has also been successfully employed in the development of inhibitors for Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for mediating signals from cytokines and growth factors, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[7]

Derivatives of 4-amino-(1H)-pyrazole have been synthesized and shown to be potent inhibitors of JAK1, JAK2, and JAK3.[7] For instance, compound 3f from a reported series exhibited IC50 values in the low nanomolar range against these kinases.[7] The development of selective JAK inhibitors is an active area of research, and the this compound core provides a valuable starting point for designing such agents.

Quantitative Data Summary: JAK Inhibition
Compound IDTarget KinaseIC50 (nM)Reference
Compound 3f JAK13.4[7]
JAK22.2[7]
JAK33.5[7]
Tofacitinib JAK277.4[1]
JAK355.0[1]
Aminopyrazole analogue JAK298[1]
JAK339[1]

Application III: Targeting Src Family Kinases in Solid Tumors

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a significant role in cell proliferation, survival, and migration. Their overexpression and activation are common in various solid tumors, making them attractive targets for cancer therapy. The 4-aminopyrazolopyrimidine scaffold, derived from this compound, has been identified as a potent inhibitor of SFKs.[8]

Compounds such as PP1 and PP2, which feature the pyrazolo[3,4-d]pyrimidin-4-amine core, have demonstrated low nanomolar inhibition of LCK and Fyn, members of the SFK family.[8] Further optimization of this scaffold has led to the development of highly selective and potent Src inhibitors.[9]

Application IV: Targeting Aurora Kinases in Mitotic Regulation

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis. Their overexpression is frequently observed in human cancers, and they are considered promising targets for anticancer drug development. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, accessible from this compound, is a key pharmacophore for targeting Aurora kinases.[10]

Several inhibitors, such as VX-680 and AT9283, incorporate a pyrazole-based scaffold and exhibit potent inhibition of Aurora kinases in the nanomolar range.[11] These compounds often display a multi-kinase inhibition profile, which can be advantageous in targeting the complex signaling networks of cancer cells.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the synthesis of the core 4-aminopyrazolo[3,4-d]pyrimidine scaffold from this compound.[4][12]

Materials:

  • This compound (or its tautomer, 3-amino-1H-pyrazole-4-carbonitrile)

  • Formamide

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of this compound (1 equivalent) and formamide (excess) is heated at 180-200 °C for 4-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol or water) and dried to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

  • The product can be further purified by recrystallization if necessary.

G cluster_synthesis Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine A This compound C Heat (180-200°C) A->C B Formamide B->C D Cyclization C->D E 4-Amino-1H-pyrazolo[3,4-d]pyrimidine D->E

Synthetic workflow for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: FLT3 Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical in vitro biochemical assay to determine the inhibitory activity of a compound against the FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Tyrosine kinase substrate peptide

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • In a multi-well plate, add the FLT3 enzyme, the substrate, and the test compound dilution.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for FLT3.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on the viability of cancer cells, such as the MV4-11 AML cell line.

Materials:

  • MV4-11 cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control and determine the IC50 value.

G cluster_workflow In Vitro Evaluation Workflow A Synthesized Pyrazole Derivative B Biochemical Kinase Assay (e.g., FLT3, CDK) A->B D Cell-Based Assay (e.g., MV4-11 cells) A->D C Determine IC50 B->C G Lead Compound Identification C->G E Cell Viability Assay (MTT) D->E F Determine Antiproliferative IC50 E->F F->G

Workflow for the in vitro evaluation of pyrazole-based kinase inhibitors.

Signaling Pathways

FLT3 Signaling Pathway in AML

In AML, mutations in the FLT3 receptor, such as internal tandem duplications (ITD), lead to its constitutive activation. This results in the uncontrolled activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote leukemia cell proliferation and survival.[2][4] Inhibitors derived from this compound block the ATP-binding site of FLT3, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

G cluster_flt3 FLT3 Signaling Pathway in AML FLT3 Mutated FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Inhibitor 4-Aminopyrazole Derivative (e.g., FN-1501) Inhibitor->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemia Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation G cluster_cdk CDK-Mediated Cell Cycle Progression CyclinD_CDK4 Cyclin D / CDK4 Rb Rb CyclinD_CDK4->Rb Phosphorylation CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylation Inhibitor 4-Aminopyrazole Derivative Inhibitor->CyclinD_CDK4 Inhibitor->CyclinE_CDK2 pRb p-Rb E2F E2F pRb->E2F Release S_Phase S-Phase Entry & DNA Replication E2F->S_Phase

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-1H-pyrazole-3-carbonitrile and its derivatives, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most critical parameters to check?

A1: Low yields in aminopyrazole synthesis can often be attributed to several key factors. Firstly, the choice of solvent is crucial; a mixture of water and ethanol has been shown to significantly improve yields.[1] Secondly, the reaction temperature should be carefully controlled, with 55 °C being identified as optimal in some high-yield procedures.[1] Finally, the purity of starting materials, particularly the hydrazine and malononitrile derivatives, is paramount. Impurities can lead to unwanted side reactions and inhibit the desired transformation.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: The formation of multiple products often points to a lack of regioselectivity in the cyclization step, especially when using substituted hydrazines. This can lead to the formation of isomeric pyrazoles.[2] Another common issue is the incomplete cyclization of intermediates, leaving linear hydrazides or related compounds in the reaction mixture.[3] To mitigate this, ensure precise temperature control and consider the use of a suitable catalyst to direct the reaction towards the desired product. In some cases, adjusting the basicity of the reaction medium can also control the regioselectivity.[2]

Q3: What is the most effective method for purifying the final product?

A3: Recrystallization is a widely reported and effective method for the purification of aminopyrazoles.[4][5] Ethanol is a commonly used solvent for this purpose and has been shown to yield high-purity crystalline products.[4][5] For reactions that result in a crude solid, this can be collected by filtration and then recrystallized. In cases where the product is not a solid, purification by column chromatography on silica gel is a viable alternative.[3]

Q4: Can a catalyst be used to improve the reaction rate and yield?

A4: Yes, catalysis can significantly enhance the synthesis of aminopyrazoles. A novel nano catalyst, LDH@PTRMS@DCMBA@CuI, has demonstrated high activity and selectivity in a three-component one-pot synthesis, leading to excellent yields (85–93%) in short reaction times (15–27 minutes).[1] Another effective catalytic system is FeCl3/PVP in a water/PEG-400 solvent system, which has been reported to increase yields up to 97%.[6] The use of a catalyst can also improve the regioselectivity of the reaction, reducing the formation of unwanted isomers.

Q5: How critical is the reaction time for achieving a high yield?

A5: Reaction time is an important parameter to optimize. While some traditional methods may require several hours,[6] modern catalyzed reactions can be completed in as little as 15-27 minutes with high yields.[1] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Prolonged reaction times do not necessarily lead to higher yields and can sometimes promote the formation of degradation products.

Data Presentation

Table 1: Optimization of Reaction Conditions for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile Synthesis [1]

EntryCatalyst (g)SolventTemperature (°C)Time (min)Yield (%)
10.01H₂O/EtOH556065
20.03H₂O/EtOH553083
30.05H₂O/EtOH551593
40.07H₂O/EtOH551593
50.05H₂O556045
60.05EtOH554580
70.05H₂O/EtOHRoom Temp.12035
80.05H₂O/EtOH1001570

Table 2: Comparison of Catalytic Activity in a Model Three-Component Reaction [1]

EntryCatalystTime (min)Yield (%)
1No Catalyst120Trace
2LDH6023
3LDH@PTRMS6030
4LDH@PTRMS@DCMBA4547
5LDH@PTRMS@DCMBA@CuI1593

Experimental Protocols

High-Yield Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives[1]

This protocol describes a general method for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives with high yields.

Materials:

  • Phenyl hydrazine (1 mmol)

  • Appropriate benzaldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • Water/Ethanol (1:1 v/v) solvent mixture (1 mL)

  • Hot ethanol or chloroform for catalyst separation

  • Ethanol for recrystallization

Procedure:

  • In a test tube, combine phenyl hydrazine (1 mmol), the selected benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add 1 mL of the H₂O/EtOH (1:1) solvent mixture.

  • Stir the mixture at 55 °C using a magnetic stirrer.

  • Monitor the reaction progress by TLC (n-hexane/ethyl acetate: 1:1).

  • Once the reaction is complete (typically 15-27 minutes), allow the mixture to cool to room temperature.

  • To isolate the catalyst, add 3 mL of hot ethanol or chloroform to the reaction mixture and stir for 1 minute.

  • Separate the catalyst by centrifugation.

  • Evaporate the solvent from the reaction mixture.

  • Recrystallize the crude product from ethanol to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Hydrazine Hydrazine Intermediate_B Intermediate B Hydrazine->Intermediate_B + Arylidene Malononitrile Malononitrile Malononitrile Aldehyde Aldehyde Arylidene_Malononitrile Arylidene Malononitrile Aldehyde->Arylidene_Malononitrile + Malononitrile (Catalyst) Aminopyrazole 4-Amino-1H-pyrazole- 3-carbonitrile Intermediate_B->Aminopyrazole Cyclization

Caption: Proposed reaction mechanism for the three-component synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Purity of Starting Materials start->check_reagents check_reagents->start Impurities Found check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents Pure optimize_temp Optimize Temperature (e.g., 55°C) check_conditions->optimize_temp Sub-optimal Temp optimize_solvent Optimize Solvent (e.g., H₂O/EtOH) check_conditions->optimize_solvent Sub-optimal Solvent use_catalyst Introduce Catalyst (e.g., LDH@...CuI) check_conditions->use_catalyst No Catalyst Used monitor_rxn Monitor with TLC optimize_temp->monitor_rxn optimize_solvent->monitor_rxn use_catalyst->monitor_rxn purification Optimize Purification (Recrystallization) monitor_rxn->purification purification->start Still Impure end Improved Yield and Purity purification->end Successful

Caption: A workflow for troubleshooting low yield and purity issues.

Parameter_Relationships Yield Yield Catalyst Catalyst Presence & Concentration Catalyst->Yield Increases Temperature Reaction Temperature Temperature->Yield Optimizes Solvent Solvent System Solvent->Yield Influences Time Reaction Time Time->Yield Optimizes Purity Starting Material Purity Purity->Yield Directly Affects

Caption: Key parameters influencing the reaction yield.

References

Technical Support Center: Purification of 4-Amino-1H-pyrazole-3-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Amino-1H-pyrazole-3-carbonitrile by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] For compounds with similar structures, ethanol has been successfully used for initial purification, while slow evaporation from an acetone solution can yield high-quality crystals suitable for X-ray diffraction.[1] A mixed solvent system, such as ethanol/water, can also be effective, especially for polar pyrazole derivatives.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If this compound does not dissolve in the hot solvent, you can try the following:

  • Increase the solvent volume: Add small portions of the hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce your final yield.

  • Try a different solvent: The polarity of your compound may not be suitable for the chosen solvent. Refer to the solvent selection table below for alternatives.

  • Use a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, gradually add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat the solution until it is clear and then allow it to cool slowly.

Q3: No crystals are forming upon cooling. What could be the reason?

A3: The absence of crystal formation upon cooling can be due to several factors:

  • Too much solvent was used: If the solution is too dilute, the compound will remain in solution even at low temperatures. To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility. To induce crystallization, you can:

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.

    • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: As mentioned previously, excess solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.

  • Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q5: My purified product is colored, but it should be colorless. How can I remove colored impurities?

A5: Colored impurities can often be removed by using activated charcoal. Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may lead to a lower yield. Use it sparingly.

Q6: The compound "oils out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly. To address this:

  • Reheat the solution: Add a small amount of additional solvent to the oiled-out mixture and reheat until the oil dissolves completely.

  • Slow cooling: Allow the solution to cool down very slowly to encourage the formation of crystals instead of oil. You can insulate the flask to slow down the cooling process.

  • Change the solvent: Select a solvent with a lower boiling point.

Data Presentation

SolventPolaritySuitability for RecrystallizationNotes
Ethanol Polar ProticGood Often used for initial purification of pyrazole derivatives.[1]
Methanol Polar ProticGood Similar to ethanol, effective for many polar compounds.
Water Polar ProticPotentially Good (in a mixed system) The compound may have low solubility in cold water and higher solubility in hot water, but a mixed solvent like ethanol/water is often more effective.
Acetone Polar AproticGood Can be used for recrystallization and slow evaporation from an acetone solution can yield high-quality crystals.[1]
Ethyl Acetate Moderately PolarFair May be a suitable solvent, depending on the specific impurities present.
Dioxane Moderately PolarGood Has been used for recrystallizing similar pyrazole carbonitrile derivatives.
Isopropanol Polar ProticGood A common alternative to ethanol and methanol.
Hexane NonpolarPoor (as a primary solvent) Likely to have very low solubility for this compound, but can be used as an anti-solvent in a mixed solvent system.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing this compound using a single solvent like ethanol or acetone.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Mixed Solvent Recrystallization

This protocol is useful when a single suitable solvent cannot be found. A common pair is ethanol and water.

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single Solvent Recrystallization protocol, using the mixed solvent (in the same ratio) for washing.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation Crude_Product Crude Product Add_Solvent Add Minimum Hot Solvent Crude_Product->Add_Solvent Dissolved_Product Dissolved Product Add_Solvent->Dissolved_Product Hot_Filtration Hot Filtration Decolorize Decolorize (Optional) with Activated Charcoal Dissolved_Product->Decolorize Cooling Slow Cooling Hot_Filtration->Cooling Decolorize->Hot_Filtration Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1H-pyrazole-3-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthetic route involves the reaction of a malononitrile derivative with hydrazine. Incomplete reaction, side reactions of starting materials, or suboptimal reaction conditions can all contribute to a reduced yield.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Incomplete Reaction - Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction of (ethoxymethylene)malononitrile with hydrazine is often carried out at reflux. Ensure the reaction temperature is maintained at the optimal level as specified in the protocol.
Suboptimal Reagent Stoichiometry - Hydrazine Amount: An excess of hydrazine can sometimes lead to the formation of byproducts. Use a stoichiometric amount or a slight excess as per the established protocol.
Base-Catalyzed Side Reactions of Malononitrile - Base Strength: Malononitrile can undergo self-condensation or polymerization in the presence of a strong base. If a base is used, consider using a milder base or optimizing its concentration.[1]
Hydrolysis of Starting Materials or Product - Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to the hydrolysis of starting materials like (ethoxymethylene)malononitrile or the product.

A plausible reaction mechanism for the primary synthesis route is outlined below. Understanding this pathway can help in diagnosing issues related to intermediate formation and cyclization.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product EMM (Ethoxymethylene)malononitrile Intermediate Acyclic Intermediate EMM->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Thorpe-Ziegler type)

Caption: Main reaction pathway for the synthesis of this compound.

Q2: I am observing an unexpected side product in my reaction mixture. What could it be?

A2: The most common side product is the formation of a fused heterocyclic system, pyrazolo[1,5-a]pyrimidine, through further reaction of the desired this compound. Other possibilities include products from the self-reaction of starting materials.

Potential Side Products:

Side Product Formation Conditions Identification Prevention
Pyrazolo[1,5-a]pyrimidines Reaction of the aminopyrazole product with any remaining 1,3-dicarbonyl compounds or their equivalents in the reaction mixture, often under acidic or basic conditions.Can be identified by NMR and Mass Spectrometry. Often less polar than the starting aminopyrazole on TLC.- Control stoichiometry carefully.- Isolate the aminopyrazole product before any subsequent reactions.- Optimize pH to avoid conditions favoring condensation.
Malononitrile Dimer/Trimer Malononitrile can dimerize or trimerize under basic conditions.[2]Characterized by distinct NMR signals and higher molecular weight in mass spectrometry.- Use malononitrile derivatives that are less prone to self-condensation.- Avoid strong bases or use them in catalytic amounts with careful temperature control.
Uncyclized Hydrazide Intermediate Incomplete cyclization of the acyclic intermediate.Can be detected by the presence of characteristic signals for an open-chain structure in NMR.- Ensure sufficient reaction time and temperature to promote cyclization.

The workflow below illustrates the potential fate of the desired product leading to a common side product.

Side_Reaction_Workflow start Synthesis Reaction Mixture product This compound (Desired Product) start->product Successful Cyclization side_product Pyrazolo[1,5-a]pyrimidine (Side Product) product->side_product Further Reaction reagent 1,3-Dicarbonyl Compound (or equivalent) reagent->side_product conditions Acidic/Basic Conditions conditions->side_product

Caption: Formation of a common pyrazolo[1,5-a]pyrimidine side product.

Q3: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?

A3: Purification of this compound can be challenging due to the presence of unreacted starting materials, side products, and the polar nature of the product itself.

Common Impurities and Purification Strategies:

Impurity Purification Method
Unreacted Hydrazine - Aqueous Workup: Hydrazine is water-soluble and can be removed by washing the organic extract with water or brine.
Unreacted Malononitrile Derivative - Recrystallization: If the starting material has significantly different solubility properties from the product.- Column Chromatography: Using a suitable solvent system (e.g., ethyl acetate/hexane).
Pyrazolo[1,5-a]pyrimidine - Column Chromatography: This is often the most effective method as the polarity difference may be sufficient for separation.- Recrystallization: May be effective if a suitable solvent system can be found that selectively crystallizes the desired product.
Polymeric byproducts from Malononitrile - Filtration: These are often insoluble and can be removed by filtering the reaction mixture before workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the reaction of (ethoxymethylene)malononitrile with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux. Another common approach involves the reaction of malononitrile with triethyl orthoformate to generate (ethoxymethylene)malononitrile in situ, followed by the addition of hydrazine.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A2:

  • Thin Layer Chromatography (TLC): For monitoring the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and any byproducts.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino (-NH₂) and nitrile (-C≡N) groups.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are crucial:

  • Hydrazine: Hydrazine is highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Malononitrile: Malononitrile is toxic and can release hydrogen cyanide upon contact with acids. It should also be handled with care in a fume hood.

  • Solvents: Use appropriate precautions for the solvents being used, such as ethanol which is flammable.

Experimental Protocols

Synthesis of this compound from (Ethoxymethylene)malononitrile and Hydrazine Hydrate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of aminopyrazoles.

Starting Materials Solvent Base/Catalyst Temperature Time (h) Yield (%)
(Ethoxymethylene)malononitrile, HydrazineEthanolNoneReflux2-485-95
Malononitrile, Triethyl Orthoformate, HydrazineAcetic Anhydride (catalyst)None100-120°C3-570-85
Malononitrile Dimer, HydrazineEthanolNoneReflux4-675-90

References

troubleshooting low yield in pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Precursor Synthesis & Quality

Question 1: I am experiencing a low yield in the synthesis of my aminopyrazole precursor, such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. What are the likely causes and how can I improve the yield?

Low yields in the formation of the aminopyrazole precursor are a common issue that can significantly impact the overall success of your pyrazolo[3,4-d]pyrimidine synthesis. The purity of this intermediate is critical for the subsequent cyclization step.[1][2]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your initial reactants, such as phenylhydrazine and 2-(1-ethoxyethylidene)malononitrile.[3] Impurities in these starting materials can lead to side reactions and a lower yield of the desired aminopyrazole.

    • Recommendation: Use freshly distilled or purified starting materials. Check the purity by techniques like NMR or GC-MS before starting the reaction.

  • Reaction Conditions: The reaction conditions, particularly temperature and reaction time, are crucial for optimal yield.

    • Recommendation: Refluxing in ethanol for 2-4 hours is a commonly cited procedure.[3] If the yield is low, consider optimizing the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.

  • Work-up and Purification: Inadequate work-up or purification can result in product loss.

    • Recommendation: After the reaction, the product often precipitates upon cooling. Ensure complete precipitation before filtration. Recrystallization from a suitable solvent, such as ethanol, can be an effective method for purification.[3]

Experimental Protocol: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile [3]

  • A mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine is prepared in ethanol.

  • The mixture is refluxed for 2 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to afford the final product.

Category 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

Question 2: My cyclization step to form the 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is giving a very low yield. What are the common pitfalls?

The cyclization of the aminopyrazole precursor is a critical step in forming the pyrazolo[3,4-d]pyrimidine core. Low yields at this stage are frequently encountered and can often be attributed to several factors.[1]

Troubleshooting Steps:

  • Purity of the Aminopyrazole Precursor: As mentioned previously, the purity of your aminopyrazole starting material is paramount. Impurities can inhibit the cyclization reaction.[1]

    • Recommendation: Purify the aminopyrazole precursor by recrystallization or column chromatography before proceeding to the cyclization step.

  • Reaction Conditions: The choice of cyclizing agent, solvent, and temperature are all critical parameters.

    • Formic Acid: Refluxing the aminopyrazole in formic acid for an extended period (e.g., 7 hours) is a common method.[3] Ensure the formic acid is of high purity and the reflux is maintained consistently.

    • Formamide: Heating the precursor in formamide at high temperatures (e.g., 190°C) for several hours is another effective method.[4] The formamide should be anhydrous, as water can interfere with the reaction.[1]

    • Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve yields and significantly reduce reaction times.[1][5]

  • Side Reactions: Undesired side reactions can consume the starting material and reduce the yield of the desired product.

    • Recommendation: Analyze the crude product mixture by LC-MS to identify any major byproducts. This information can help in adjusting the reaction conditions to minimize their formation.[1]

Comparative Yields for Cyclization Methods:

Cyclization MethodStarting MaterialTypical YieldReference
Reflux in Formic Acid5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileGood[3]
Heating in Formamide1-[2-(4-Halophenyl)-2-hydroxyethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones precursorNot specified[4]
Microwave-Assisted (Basic)Ortho-amino ester of pyrazole77-89%[5]
Conventional (Acidic)Ortho-amino ester of pyrazole71-83%[5]

Troubleshooting Workflow for Low Cyclization Yield

start Low Cyclization Yield check_purity Check Purity of Aminopyrazole Precursor start->check_purity purify Purify Precursor (Recrystallization/ Chromatography) check_purity->purify Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify->optimize_conditions temp Adjust Temperature optimize_conditions->temp solvent Use Anhydrous Solvent optimize_conditions->solvent time Vary Reaction Time optimize_conditions->time analyze_byproducts Analyze Byproducts (LC-MS) temp->analyze_byproducts solvent->analyze_byproducts time->analyze_byproducts modify_conditions Modify Conditions to Minimize Side Reactions analyze_byproducts->modify_conditions Byproducts Identified end Improved Yield analyze_byproducts->end No Major Byproducts modify_conditions->end

Caption: A flowchart for troubleshooting low yield in the cyclization step.

Category 3: Chlorination and Subsequent Substitution

Question 3: The chlorination of my 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using POCl₃ is inefficient. How can I improve this step?

The conversion of the pyrimidinone to the 4-chloro derivative is a key step for further functionalization. Low yields in this chlorination reaction can be a significant bottleneck.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry: Phosphorus oxychloride (POCl₃) is sensitive to moisture.

    • Recommendation: Use freshly opened or distilled POCl₃. Ensure the reaction is carried out under anhydrous conditions. The use of a Vilsmeier complex, prepared from POCl₃ and anhydrous DMF, can also be effective.[4]

  • Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion while minimizing decomposition.

    • Recommendation: Refluxing the mixture for several hours (e.g., 6-12 hours) is a common practice.[4][6] Monitor the reaction by TLC to avoid prolonged heating that could lead to side product formation.

  • Work-up Procedure: The work-up for POCl₃ reactions must be performed carefully to quench the excess reagent and isolate the product.

    • Recommendation: After cooling, the reaction mixture is typically poured into ice water and neutralized. The product can then be extracted with an organic solvent. Ensure thorough washing of the organic phase to remove any residual acid.[4]

Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [6]

  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is refluxed in phosphorus oxychloride for 6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured into ice water and the resulting precipitate is filtered, washed with water, and dried.

Question 4: I am having trouble with the final substitution reaction on the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. The yield is low, and I see multiple products.

The nucleophilic substitution of the 4-chloro group is a versatile method for introducing various functionalities. However, this reaction can be challenging.

Troubleshooting Steps:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for promoting the desired substitution.

    • Recommendation: For amine substitutions, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used in a solvent like ethanol or toluene.[4][7] The solvent should be anhydrous.

  • Reaction Temperature: The reactivity of the amine and the chloro-pyrazolo[3,4-d]pyrimidine will dictate the optimal temperature.

    • Recommendation: Some reactions proceed at room temperature over an extended period (e.g., 48 hours)[4], while others may require heating under reflux.[7] Start at room temperature and gradually increase the temperature if the reaction is slow.

  • Formation of Regioisomers: In some cases, substitution can occur at different positions on the heterocyclic core, leading to a mixture of products.[2]

    • Recommendation: Carefully analyze the product mixture using NMR and LC-MS to identify the different isomers. The choice of solvent and reaction temperature can sometimes influence the regioselectivity.[2]

  • Purification: Separating the desired product from unreacted starting materials, the base, and any byproducts is essential.

    • Recommendation: Column chromatography on silica gel is a common method for purification. A gradient elution with a mixture of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents is often effective.[2]

General Synthetic Workflow

cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Functionalization cluster_3 Final Step A Starting Materials (e.g., Phenylhydrazine) B Aminopyrazole Precursor A->B Condensation C Pyrazolo[3,4-d]pyrimidin-4-one B->C Cyclization (e.g., Formic Acid) D 4-Chloro-Pyrazolo[3,4-d]pyrimidine C->D Chlorination (POCl3) E Substituted Pyrazolo[3,4-d]pyrimidine D->E Nucleophilic Substitution F Purified Product E->F Purification

Caption: General synthetic pathway for pyrazolo[3,4-d]pyrimidines.

This technical support center provides a starting point for troubleshooting common issues in the synthesis of pyrazolo[3,4-d]pyrimidines. For more specific issues, consulting the primary literature for analogous transformations is highly recommended.

References

Technical Support Center: Optimizing Reactions for 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions for reactions involving 4-Amino-1H-pyrazole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting points for selecting a solvent for the synthesis of this compound and its derivatives?

A1: Based on reported syntheses of structurally similar compounds, protic solvents like ethanol and methanol are frequently used and often provide good yields.[1][2] A mixture of water and ethanol has also been shown to be highly effective, promoting high yield and short reaction times in some cases.[1] For certain derivatives, 2,2,2-trifluoroethanol (TFE) has demonstrated comparable efficacy to ethanol.[2] Green chemistry approaches have also utilized water/PEG-400 systems, achieving high yields.[3]

Q2: How does temperature affect the yield and reaction time?

A2: Temperature is a critical parameter. For many condensation reactions leading to pyrazole formation, heating is necessary to ensure the reaction goes to completion.[1] Reactions are often run at the reflux temperature of the chosen solvent. For instance, a study on a related compound achieved a 93% yield in a water/ethanol mixture at 55°C in just 15 minutes.[1]

Q3: Can a catalyst improve my reaction yield and time?

A3: Yes, catalysts can significantly enhance reaction efficiency. For the synthesis of related pyrazoles, both acid and base catalysts are employed. In some modern protocols, novel catalysts like modified layered double hydroxides (LDH) have been used to achieve excellent yields in short reaction times under mild conditions.[1] Another green approach has successfully used an FeCl3/PVP catalytic system.[3]

Q4: I am observing a persistent low yield in my reaction. What are the likely causes and how can I troubleshoot this?

A4: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Consider increasing the reaction time or temperature.

  • Suboptimal Solvent: The solvent may not be ideal for the solubility of reactants or for promoting the reaction pathway. Refer to the solvent comparison data and consider screening a few different solvents or solvent mixtures.

  • Catalyst Issues: The choice and amount of catalyst can be critical. If using a catalyst, ensure it is active and used in the correct proportion.

  • Side Reactions: The formation of unwanted side products can significantly reduce the yield of the desired pyrazole.

  • Purity of Starting Materials: Impurities in your starting materials can lead to side reactions and lower yields. Ensure the purity of your reactants before starting the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inappropriate Solvent Review the solvent selection guide (Table 1). Screen alternative solvents like ethanol, methanol, or a water/ethanol mixture.
Reaction Not at Completion Monitor the reaction by TLC or LC-MS. Increase the reaction time and/or temperature.
Poor Reagent Quality Ensure the purity of starting materials, particularly the hydrazine reagent, which can degrade over time.
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess of the hydrazine derivative is sometimes used.
Catalyst Inactivity If using a catalyst, confirm its activity and concentration. Consider a different catalyst if necessary.
Issue 2: Formation of Multiple Products or Impurities
Possible Cause Troubleshooting Steps
Side Reactions Lowering the reaction temperature may improve selectivity. Ensure an inert atmosphere if reactants are sensitive to oxidation.
Incomplete Cyclization An intermediate may be present. Try increasing the reaction time or temperature to promote the final cyclization step.
Starting Material Decomposition Hydrazine derivatives can be unstable. Consider adding the hydrazine solution slowly to the reaction mixture.
Formation of Regioisomers For unsymmetrical starting materials, the formation of regioisomers is possible. Purification by column chromatography may be required to separate the desired isomer.

Data on Solvent Effects

The selection of an appropriate solvent is crucial for maximizing the yield and purity of this compound and its derivatives. Below is a summary of reported yields for structurally similar compounds in various solvents.

Table 1: Comparison of Solvent Effects on the Yield of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

Solvent Yield (%) Notes
Water/Ethanol93%For a 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile derivative at 55°C.[1]
Ethanol (EtOH)93%For 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile at reflux.[2]
2,2,2-Trifluoroethanol (TFE)92%For 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile at reflux.[2]
Methanol (MeOH)65%For 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile at reflux.[2]
Tetrahydrofuran (THF)25%For 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile at reflux.[2]
Water/PEG-400up to 97%For 4-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles in Ethanol

This protocol is adapted from the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and can be used as a starting point for optimization.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) under an inert atmosphere (e.g., Nitrogen).

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol, dioxane).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Aryl Hydrazine in Ethanol add_emmn Add (ethoxymethylene)malononitrile reactants->add_emmn reflux Reflux for 4h add_emmn->reflux monitoring Monitor by TLC reflux->monitoring cool Cool to RT monitoring->cool extract Dilute with EtOAc, Wash with Water cool->extract dry Dry & Evaporate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for pyrazole synthesis.

troubleshooting_workflow start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_solvent Is the solvent optimal? check_completion->check_solvent Yes increase_time_temp Increase reaction time and/or temperature incomplete->increase_time_temp increase_time_temp->check_completion solvent_issue Suboptimal Solvent check_solvent->solvent_issue No check_reagents Are starting materials pure? check_solvent->check_reagents Yes screen_solvents Screen alternative solvents (e.g., EtOH, MeOH, H2O/EtOH) solvent_issue->screen_solvents end Improved Yield screen_solvents->end reagent_issue Impure Reagents check_reagents->reagent_issue No check_reagents->end Yes purify_reagents Purify starting materials reagent_issue->purify_reagents purify_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Functionalization of 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the functionalization of 4-Amino-1H-pyrazole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing this compound?

A1: The most common functionalization strategies for this compound involve reactions at the amino group, the pyrazole ring nitrogens, and the C5 position. Key transformations include:

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: Cyclization reactions of the ortho-aminonitrile moiety with various one-carbon synthons are widely used to construct the fused pyrimidine ring, a privileged scaffold in medicinal chemistry.[1][2][3][4][5]

  • N-Alkylation: Selective alkylation at the N1 or N2 position of the pyrazole ring is crucial for modulating the physicochemical and pharmacological properties of the resulting compounds.[6][7][8]

  • C-H Functionalization: Direct C-H activation and functionalization, particularly at the C5 position, offer an atom-economical approach to introduce aryl or other substituents.

Q2: How can I selectively achieve N1 versus N2 alkylation on the pyrazole ring?

A2: Achieving regioselective N-alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms.[8] The outcome is often influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen.

  • Basic Conditions: Traditional methods using a strong base followed by an alkyl halide often result in a mixture of isomers.[6][7]

  • Acidic Conditions: Newer methods utilizing acid catalysis with reagents like trichloroacetimidates can provide alternative regioselectivity.[6][7]

  • Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction can yield high regioselectivity for N1-alkylation.[8]

Q3: What are the key considerations for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound?

A3: The synthesis of pyrazolo[3,4-d]pyrimidines from this compound typically involves the cyclization of the o-aminonitrile functionality. Key considerations include the choice of the cyclizing agent, which will determine the substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system, and the reaction conditions. Common reagents include formic acid, urea, and isocyanates.[1][4]

Troubleshooting Guides

Problem 1: Low or no yield during the synthesis of pyrazolo[3,4-d]pyrimidines.

  • Possible Cause: Incomplete reaction or decomposition of starting material.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the this compound is pure. Impurities can interfere with the reaction.

    • Optimize Reaction Temperature: Some cyclization reactions require high temperatures (reflux).[5] Ensure the reaction is heated appropriately.

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, extend it.

    • Choice of Solvent: The solvent can significantly impact the reaction. Ensure the chosen solvent is appropriate for the specific cyclizing agent and temperature.

    • Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Problem 2: Formation of multiple products in N-alkylation reactions.

  • Possible Cause: Lack of regioselectivity leading to a mixture of N1 and N2 isomers.

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Experiment with different bases, solvents, and temperatures. For instance, using a milder base or a non-polar solvent might favor one isomer.

    • Change Alkylating Agent: The structure of the alkylating agent can influence the regioselectivity. A bulkier alkylating group may favor the less sterically hindered nitrogen.

    • Explore Alternative Methodologies: Consider acid-catalyzed alkylation or other modern techniques that have shown improved regioselectivity for pyrazole alkylation.[6][7][8]

    • Chromatographic Separation: If a mixture is unavoidable, optimize column chromatography conditions to separate the isomers.

Problem 3: Difficulty in achieving C-H functionalization at the C5 position.

  • Possible Cause: Deactivation of the pyrazole ring or inappropriate catalyst system.

  • Troubleshooting Steps:

    • Catalyst Screening: The choice of catalyst and ligand is critical for C-H activation. Screen different palladium or other transition metal catalysts and ligands.

    • Optimize Reaction Conditions: C-H activation reactions are often sensitive to temperature, solvent, and additives (e.g., acids, bases, or oxidants). A thorough optimization of these parameters is necessary.

    • Directing Groups: If direct C-H functionalization is unsuccessful, consider introducing a directing group on the pyrazole ring to facilitate the reaction at the desired position.

Catalyst Selection and Performance Data

The following tables summarize catalyst and reaction condition data for key functionalization reactions.

Table 1: Catalyst and Conditions for Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives

Catalyst SystemReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
LDH@PTRMS@DCMBA@CuIBenzaldehydes, Malononitrile, PhenylhydrazineH2O/EtOH5515-2785-93[9]
Fe3O4@SiO2@Tannic acidAzo-linked aldehydes, Malononitrile, Phenylhydrazine/p-tolylhydrazineMechanochemicalRoom Temp-High[10]
Fe3O4@SiO2@vanillin@thioglycolic acidAzo-linked aldehydes/pyrazolecarbaldehydes, Malononitrile, Phenylhydrazine/p-tolylhydrazineMechanochemicalRoom Temp-High[11]
Alumina-silica-supported MnO2Substituted benzaldehydes, Malononitrile, PhenylhydrazineWater, Sodium dodecyl benzene sulfonateRoom Temp-High[12]

Table 2: Conditions for N-Alkylation of Pyrazoles

Alkylating AgentCatalyst/BaseSolventTemperatureYield (%)Reference
TrichloroacetimidatesBrønsted acid (e.g., CSA)1,2-DCERefluxGood[6][7]
Alkyl HalidesStrong Base (e.g., NaH)DMF/THFVariesVaries[6][7]
Michael AcceptorsNone (Catalyst-free)VariesVaries>90[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol is adapted from the synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.[2]

  • A mixture of this compound (1 mmol) and urea (1.2 mmol) is heated at 180-200 °C for 30 minutes.

  • The reaction mixture is cooled to room temperature.

  • The solid residue is triturated with hot water, filtered, and washed with ethanol to afford the crude product.

  • The crude product is recrystallized from an appropriate solvent (e.g., DMF or acetic acid) to yield the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Protocol 2: Acid-Catalyzed N-Alkylation of a Pyrazole using a Trichloroacetimidate

This is a general procedure based on methodologies for N-alkylation of pyrazoles.[6][7]

  • To a solution of this compound (1 mmol) and the desired trichloroacetimidate (1.2 mmol) in anhydrous 1,2-dichloroethane (5 mL) under an inert atmosphere, add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 0.1 mmol).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Pathways cluster_products Product Scaffolds start This compound cyclization Cyclization (e.g., with Urea) start->cyclization n_alkylation N-Alkylation (e.g., with Trichloroacetimidate) start->n_alkylation ch_functionalization C-H Functionalization (e.g., Palladium Catalysis) start->ch_functionalization product1 Pyrazolo[3,4-d]pyrimidine cyclization->product1 product2 N-Alkyl-4-aminopyrazole n_alkylation->product2 product3 C5-Functionalized-4-aminopyrazole ch_functionalization->product3

Caption: Key functionalization pathways for this compound.

troubleshooting_workflow start Low Reaction Yield cause1 Impure Starting Material? start->cause1 cause2 Suboptimal Temperature? cause1->cause2 No solution1 Purify Starting Material cause1->solution1 Yes cause3 Insufficient Reaction Time? cause2->cause3 No solution2 Optimize Temperature cause2->solution2 Yes cause4 Incorrect Catalyst/Reagents? cause3->cause4 No solution3 Increase Reaction Time (Monitor by TLC) cause3->solution3 Yes solution4 Screen Catalysts/Reagents cause4->solution4 Yes

Caption: Troubleshooting workflow for low reaction yield.

References

preventing byproduct formation in aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in aminopyrazole synthesis, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2][3][4] This is one of the most common and versatile methods.

  • α,β-Unsaturated Nitriles: These substrates, particularly those with a leaving group at the β-position, also react with hydrazines to form aminopyrazoles.[2]

Q2: What is the most significant challenge in aminopyrazole synthesis leading to byproduct formation?

A2: The primary challenge and a major source of byproducts is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine have different nucleophilicities, which can lead to two different cyclization pathways, resulting in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]

Q3: What are the typical byproducts observed in aminopyrazole synthesis?

A3: Besides the undesired regioisomer, other common byproducts can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated as a byproduct.[1]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[1][5][6]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]

Q4: How can I confirm the regiochemistry of my product?

A4: Unambiguous determination of the resulting regioisomer is crucial. While routine NMR and mass spectrometry are essential, advanced 2D NMR techniques are often required for definitive structure elucidation. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for ultimate structural proof.[1]

Troubleshooting Guides

This section addresses specific experimental issues related to byproduct formation and offers potential solutions.

Issue 1: Formation of a Mixture of 3-Aminopyrazole and 5-Aminopyrazole Regioisomers

This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.

Controlling Regioselectivity in Aminopyrazole Synthesis

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products SMs β-Ketonitrile or α,β-Unsaturated Nitrile + Substituted Hydrazine Kinetic Kinetic Control (e.g., NaOEt, EtOH, 0°C) SMs->Kinetic Favors reaction at the more nucleophilic N of hydrazine Thermodynamic Thermodynamic Control (e.g., AcOH, Toluene, Reflux) SMs->Thermodynamic Favors formation of the more stable product Product3AP 3-Aminopyrazole Kinetic->Product3AP Product5AP 5-Aminopyrazole Thermodynamic->Product5AP

Caption: Reaction conditions dictate the regioselective outcome.

Solutions:

  • For selective synthesis of 5-aminopyrazoles (Thermodynamic Control):

    • Conditions: Use an acidic catalyst such as acetic acid in a non-polar solvent like toluene and heat the reaction to reflux.[1] Microwave heating at 120-140°C can also be effective.[1]

    • Rationale: These conditions favor the formation of the more thermodynamically stable 5-aminopyrazole isomer.

  • For selective synthesis of 3-aminopyrazoles (Kinetic Control):

    • Conditions: Employ a strong base like sodium ethoxide in an anhydrous alcohol solvent (e.g., ethanol) at low temperatures (e.g., 0°C).[1]

    • Rationale: These conditions favor the kinetically controlled pathway, leading to the 3-aminopyrazole isomer.[7]

Quantitative Data on Regioselectivity:

The choice of solvent and catalyst can significantly impact the ratio of regioisomers.

Hydrazine1,3-DielectrophileConditionsProduct Ratio (3-AP : 5-AP)Reference
Phenylhydrazine3-MethoxyacrylonitrileAcOH, Toluene, MW<10 : >90[2]
Phenylhydrazine3-MethoxyacrylonitrileNaOEt, EtOH, MW85 : 15[2]
Methylhydrazine1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneEtOH33 : 67[8]
Methylhydrazine1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneTFE (Trifluoroethanol)>99 : <1[8]
Issue 2: Incomplete Reaction and Presence of Uncyclized Intermediates

This issue arises when the cyclization step is not favored or the starting materials are not sufficiently reactive under the chosen conditions.[1]

Workflow for Addressing Incomplete Reactions

G Start Incomplete Reaction: Uncyclized Intermediate Detected CheckTemp Is the reaction under thermodynamic control? Start->CheckTemp IncreaseTemp Increase Temperature (e.g., to reflux) CheckTemp->IncreaseTemp Yes CheckCat Is a catalyst being used? CheckTemp->CheckCat No End Reaction Driven to Completion IncreaseTemp->End AddCat Add an appropriate catalyst (e.g., acid or base) CheckCat->AddCat No CheckTime Has the reaction run long enough? CheckCat->CheckTime Yes AddCat->End IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckTime->End Yes IncreaseTime->End

Caption: A logical workflow to troubleshoot incomplete reactions.

Solutions:

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]

  • Add a Catalyst: If not already present, the addition of an acid (e.g., acetic acid) or a base (e.g., sodium ethoxide) can catalyze the cyclization step.

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached completion. Some reactions may require extended periods.

Issue 3: Difficulty in Separating Regioisomers

Even with optimized conditions, small amounts of the undesired regioisomer can form, complicating purification.

Solutions:

  • Optimize Before Scaling Up: The most effective strategy is to prevent the formation of the isomeric mixture in the first place. Conduct small-scale trials to find the optimal solvent, catalyst, and temperature for your specific substrates.[1]

  • Chromatography: Careful column chromatography on silica gel is the most common method for separating regioisomers. The choice of eluent system is critical and may require screening.

  • Crystallization: If one of the isomers is a solid and has different solubility properties, fractional crystallization can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

This protocol is a general guideline for the synthesis of 5-aminopyrazoles, favoring the thermodynamically more stable product.[1]

  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2: Synthesis of 3-Aminopyrazoles (Kinetic Control)

This protocol is a general guideline for the synthesis of 3-aminopyrazoles, favoring the kinetically controlled product.[1]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product, noting that some 3-amino isomers can be less stable than their 5-amino counterparts.[1]

References

stability issues of 4-Amino-1H-pyrazole-3-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common stability issues of 4-Amino-1H-pyrazole-3-carbonitrile during storage. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is recommended to protect it from moisture and strong light. For smaller quantities in a laboratory setting, storage at 4°C is advisable.[3]

Q2: I've noticed a change in the color of my stored this compound. What could be the cause?

A2: A color change from its typical white to pale yellow or brown appearance may indicate degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures over time. It is crucial to perform a purity analysis, for instance, using HPLC, to assess the extent of degradation before using the material in an experiment.

Q3: Can I store the compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation. The amino and nitrile groups on the pyrazole ring may be susceptible to hydrolysis, especially under acidic or basic conditions.[4] If you need to prepare a stock solution, it is best to do so freshly before use. For short-term storage of a few days, keep the solution at a low temperature (e.g., 4°C) and protected from light.

Q4: What are the potential degradation products of this compound?

A4: While the pyrazole ring itself is relatively stable, the functional groups are susceptible to reaction.[2][5] Potential degradation can occur through:

  • Oxidation: The amino group can be oxidized, leading to coloration of the compound.

  • Hydrolysis: Under strongly acidic or basic conditions, the nitrile group (-CN) can hydrolyze to form an amide (-CONH2) or a carboxylic acid (-COOH).

  • Photodegradation: Exposure to UV or high-intensity visible light can lead to the formation of various degradation products.

Q5: How can I check the purity of my stored this compound?

A5: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the best way to assess the purity.[1] This method can separate the intact compound from its potential degradation products. Quantitative ¹H-NMR (qNMR) can also be a powerful tool for purity assessment.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Degradation of the starting material.1. Check the appearance of the stored compound for any color change. 2. Re-analyze the purity of the compound using a validated stability-indicating HPLC method. 3. If degradation is confirmed, use a fresh, high-purity batch of the compound for your experiments.
Poor peak shape or additional peaks in HPLC analysis 1. Degradation of the compound. 2. Incompatibility with the analytical method.1. Confirm that the additional peaks are not present in a freshly prepared sample from a new batch. 2. If degradation is suspected, perform a forced degradation study to identify potential degradants. 3. Optimize the HPLC method (e.g., mobile phase, gradient, column) to ensure good separation of the main peak from all impurities.
Compound appears clumpy or discolored Absorption of moisture or exposure to light/air.1. Do not use the material for sensitive experiments. 2. Assess purity by HPLC. 3. Ensure proper storage in a desiccator, protected from light.

Stability Data Under Stress Conditions (Hypothetical)

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its potential stability profile. These values are representative and should be confirmed by experimental analysis.

Stress Condition Duration Purity (%) Major Degradation Product(s) Observed
Control (Dark, 4°C) 7 days>99.5%None
Thermal (60°C, Solid State) 7 days98.2%Minor unspecified impurities
Photolytic (ICH Q1B light exposure) 24 hours95.5%Several minor photoproducts
Acidic Hydrolysis (0.1 M HCl, 60°C) 24 hours92.1%4-Amino-1H-pyrazole-3-carboxamide
Basic Hydrolysis (0.1 M NaOH, 60°C) 24 hours89.7%4-Amino-1H-pyrazole-3-carboxylic acid
Oxidative (3% H₂O₂, RT) 24 hours94.3%Oxidized pyrazole species

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation pathways and products.[3][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 7 days, protected from light.

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 60°C for 7 days.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its potential degradation products.[1][9]

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxide Oxidation (3% H2O2, RT) stock->oxide Expose to Stress thermal Thermal Stress (60°C, Solid/Solution) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Final Concentration oxide->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating RP-HPLC Method dilute->hplc

Caption: Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound amide 4-Amino-1H-pyrazole-3-carboxamide parent->amide H+ / H2O oxidized Oxidized Degradation Products parent->oxidized [O] acid 4-Amino-1H-pyrazole-3-carboxylic acid amide->acid H+ or OH- / H2O

Caption: Plausible degradation pathways for this compound.

References

Validation & Comparative

structural validation of 4-Amino-1H-pyrazole-3-carbonitrile using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the structural validation of 4-Amino-1H-pyrazole-3-carbonitrile, with a primary focus on single-crystal X-ray crystallography. While crystallographic data for the specific title compound is not publicly available, this guide utilizes data from closely related pyrazole derivatives to offer a robust comparative analysis against alternative techniques.

Introduction

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel compound like this compound, a heterocyclic scaffold with significant potential in medicinal chemistry, unambiguous structural validation is paramount. Single-crystal X-ray crystallography remains the gold standard for this purpose, providing precise atomic coordinates and insights into intermolecular interactions. However, challenges in obtaining suitable crystals necessitate the consideration of complementary and alternative analytical techniques. This guide presents a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and 3D Electron Diffraction (3DED or MicroED), outlining their experimental protocols, data outputs, and relative merits.

Data Presentation: A Comparative Overview

The following table summarizes key crystallographic parameters for two compounds structurally related to this compound, illustrating the type of quantitative data obtained from a single-crystal X-ray diffraction experiment.

Table 1: Crystallographic Data for Representative Pyrazole Derivatives

Parameter5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[1][2]5-Amino-3-anilino-1H-pyrazole-4-carbonitrile[3]
Chemical Formula C₁₀H₇N₅O₂C₁₀H₉N₅
Formula Weight ( g/mol ) 229.21199.22
Crystal System MonoclinicOrthorhombic
Space Group CcPbca
Unit Cell Dimensions a = 3.7685(2) Åb = 27.3441(17) Åc = 10.1294(8) Åα = 90°β = 96.20(3)°γ = 90°a = 6.3441(1) Åb = 11.1354(2) Åc = 13.7754(3) Åα = 90°β = 90°γ = 90°
Unit Cell Volume (ų) 1037.70(12)973.15(3)
Temperature (K) 29390
Radiation Type Mo KαMo Kα
R-factor (R₁) 0.0480.033
wR-factor (wR₂) 0.1230.086

Note: R-factors are indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values signify a better fit.

Experimental Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an atomic-resolution view of a molecule's structure in the solid state.

Methodology:

  • Crystal Growth: The initial and often most challenging step is to grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions, free from significant defects.[4] This is usually achieved by slow evaporation of a saturated solution of the compound, or by vapor diffusion or liquid-liquid diffusion techniques.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Data Processing: The collected diffraction images are integrated to determine the intensities and positions of the diffraction spots. These data are then corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data are used to solve the "phase problem" and generate an initial electron density map.[4] An atomic model is then built into this map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the connectivity and spatial arrangement of atoms.

Methodology:

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Data Acquisition:

    • ¹H NMR: This is the primary experiment and provides information on the number, chemical environment, and connectivity of protons.

    • ¹³C NMR & DEPT: These experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, or quaternary).

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[6]

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation.

  • Data Analysis: The combination of 1D and 2D NMR spectra allows for the step-by-step assignment of all proton and carbon signals and the assembly of the complete molecular structure.[6]

3D Electron Diffraction (MicroED)

MicroED is an emerging technique that uses an electron beam to determine the structure of sub-micron sized crystals, making it suitable for samples that are too small for conventional X-ray crystallography.[7]

Methodology:

  • Sample Preparation: A microcrystalline powder of the sample is applied to a transmission electron microscopy (TEM) grid. The grid is then vitrified by plunge-freezing in liquid ethane.

  • Crystal Identification: The grid is transferred to a cryo-electron microscope, and low-magnification imaging is used to locate suitable nanocrystals.[8]

  • Data Collection: A low-dose electron beam is used to collect diffraction data as the crystal is continuously rotated.[7] The data is recorded as a movie on a fast detector.[8]

  • Data Processing and Structure Solution: The collected movie frames are processed using software originally developed for X-ray crystallography to integrate the diffraction intensities. The resulting data is then used to solve and refine the crystal structure in a similar manner to X-ray crystallography.[9]

Mandatory Visualizations

X_ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Compound Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Integration Data Integration Diffraction->Data_Integration Structure_Solution Structure Solution (Phase Problem) Data_Integration->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation & Deposition Refinement->Validation

Caption: Workflow for small molecule structural validation using X-ray crystallography.

Method_Comparison cluster_sample Initial Sample State cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_microed 3D Electron Diffraction (MicroED) cluster_decision Key Differentiators Compound Purified Compound Crystal Single Crystal (>10 µm) Compound->Crystal Solution Solution (in deuterated solvent) Compound->Solution Nanocrystal Nanocrystals (<1 µm) Compound->Nanocrystal XRD Diffraction Data Crystal->XRD Size Crystal Size Crystal->Size Large Structure_XRD 3D Solid-State Structure XRD->Structure_XRD State Sample State Structure_XRD->State Solid Info Information Type Structure_XRD->Info Atomic Coords. NMR_Spectra 1D & 2D NMR Spectra Solution->NMR_Spectra Structure_NMR Connectivity & 3D Solution Structure NMR_Spectra->Structure_NMR Structure_NMR->State Solution Structure_NMR->Info Connectivity ED Electron Diffraction Data Nanocrystal->ED Nanocrystal->Size Nano/Micro Structure_ED 3D Solid-State Structure ED->Structure_ED Structure_ED->State Solid Structure_ED->Info Atomic Coords.

Caption: Comparison of structural validation workflows for a small molecule.

References

comparing the reactivity of 4-Amino-1H-pyrazole-3-carbonitrile with other aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Amino-1H-pyrazole-3-carbonitrile against other functionalized aminopyrazoles. Aminopyrazoles are foundational scaffolds in medicinal chemistry, serving as precursors for a multitude of bioactive heterocyclic compounds.[1][2][3] Understanding the nuanced reactivity of substituted isomers is critical for designing efficient synthetic routes and novel molecular entities. This document outlines key differences in nucleophilicity and performance in cyclocondensation reactions, supported by experimental data and detailed protocols.

Introduction to Aminopyrazole Reactivity

The reactivity of aminopyrazoles is characterized by the presence of multiple nucleophilic centers: the exocyclic amino group, the pyrrole-like N1 nitrogen, the pyridine-like N2 nitrogen, and the electron-rich carbon atoms of the pyrazole ring.[4][5] The regioselectivity of their reactions with electrophiles is governed by the position of the amino group (3-, 4-, or 5-position) and the electronic effects of other substituents on the ring.[5][6]

This compound possesses a unique electronic profile. The amino group at the C4 position acts as an electron-donating group, activating the pyrazole ring. Conversely, the carbonitrile (cyano) group at the C3 position is strongly electron-withdrawing, which deactivates the ring and influences the nucleophilicity of the adjacent centers. This push-pull electronic arrangement results in a distinct reactivity pattern compared to other aminopyrazole isomers.

Comparative Reactivity Analysis

Nucleophilicity and Site Selectivity

The nucleophilic character of aminopyrazoles is a key determinant of their synthetic utility. In 5-aminopyrazoles, the primary nucleophilic sites are the exocyclic 5-NH2 group, the unsubstituted N1 atom, and the C4 carbon, which is part of an enamine-like system.[4][7][8] The presence of electron-withdrawing groups on the ring generally decreases the overall nucleophilicity, leading to longer reaction times.[4][7]

In the case of This compound , the powerful electron-withdrawing effect of the C3-cyano group significantly modulates the nucleophilicity of the pyrazole system. While the C4-amino group does donate electron density, the adjacent C5 and the N1 positions are rendered less nucleophilic compared to an unsubstituted aminopyrazole. The primary site of nucleophilic attack is typically the exocyclic amino group itself, for instance, in acylation reactions.

A closely related analog, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, demonstrates this principle. It readily undergoes acylation on the exocyclic amino group when treated with chloroacetyl chloride, showcasing the reactivity of the NH2 group even in the presence of two cyano substituents.[9][10]

The following diagram illustrates the principal nucleophilic centers on different aminopyrazole isomers and the electronic influence of substituents.

Fig. 1: Comparative Nucleophilic Sites of Aminopyrazole Isomers.
Performance in Cyclocondensation Reactions

Aminopyrazoles are crucial building blocks for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[2][11] The outcome and efficiency of these reactions are highly dependent on the aminopyrazole's substitution pattern.

  • 5-Aminopyrazoles typically react with 1,3-dielectrophiles (e.g., β-diketones, enaminones) via their N1 and exocyclic NH2 centers to form pyrazolo[1,5-a]pyrimidines.[12][13]

  • N1-substituted 5-aminopyrazoles cannot react through the N1 position. Instead, they react via the C4 and exocyclic NH2 centers to yield pyrazolo[3,4-b]pyridines.[5]

  • This compound , due to the deactivating cyano group, may exhibit lower yields or require harsher conditions in such cyclocondensations compared to more electron-rich aminopyrazoles. However, its unique structure allows for the synthesis of specifically substituted fused systems that are otherwise difficult to access.

Data Presentation

The following table summarizes experimental data from literature, comparing the performance of different aminopyrazoles in representative reactions.

Aminopyrazole ReactantElectrophileProduct TypeConditionsYield (%)Ref.
5-Amino-3-methyl-1-phenylpyrazoleDimedone, Aromatic AldehydesPyrazolo[3,4-b]quinolinoneEthanol, Ultrasound, Catalyst-free84-98[8]
5-Amino-3-phenyl-1H-pyrazoleAcetylacetonePyrazolo[1,5-a]pyrimidineAcetic Acid, Reflux~85[13]
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileEnaminonePyrazolo[1,5-a]pyrimidineAcetic Acid, Microwave86[14][15]
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileChloroacetyl ChlorideN-Acylated PyrazoleToluene, Reflux65-70[9]
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileAromatic AldehydesKnoevenagel ProductMorpholine catalyst-[10][16]

Note: Direct comparative yield data for this compound in identical cyclocondensation reactions is sparse in the reviewed literature, highlighting a potential area for future research. The data presented reflects the general reactivity patterns of similarly substituted pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazole-4-carbonitrile (Microwave Assisted)

This protocol is adapted from the synthesis of substituted pyrazolo[1,5-a]pyrimidines.[14][15]

  • Reactants: A mixture of 3-amino-5-aryl-1H-pyrazole-4-carbonitrile (1 mmol) and a 1,3-dielectrophile such as (Z)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (1 mmol) is prepared.

  • Solvent: The reactants are mixed in glacial acetic acid (5 mL).

  • Reaction: The reaction vessel is sealed and subjected to microwave irradiation at 140°C for 10-15 minutes.

  • Work-up: After cooling, the reaction mixture is poured into cold water. The resulting solid precipitate is collected via filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

Protocol 2: N-Acylation of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile

This protocol demonstrates the nucleophilicity of the exocyclic amino group.[9]

  • Reactants: Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (1 mmol) and chloroacetyl chloride (1 mmol) are used.

  • Solvent: The reactants are dissolved in toluene.

  • Reaction: The mixture is heated to reflux for 5-7 hours.

  • Work-up: The reaction mixture is allowed to cool to room temperature and left to stand for 24-72 hours.

  • Purification: The precipitate that forms is collected by filtration to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.

Logical Workflow for Reactivity Assessment

The following diagram outlines a logical workflow for assessing and predicting the reactivity of a novel aminopyrazole derivative based on its substitution pattern.

G start Start: Define Aminopyrazole Structure subst Identify Substituents (Position and Electronic Nature) start->subst edg Electron Donating Group (EDG)? (e.g., -NH2, -OR) subst->edg ewg Electron Withdrawing Group (EWG)? (e.g., -CN, -NO2) subst->ewg inc_nuc Increased Nucleophilicity (Especially at ortho/para positions) edg->inc_nuc Yes predict_site Predict Primary Nucleophilic Site(s) (Exocyclic NH2, N1, C4, C5) edg->predict_site No dec_nuc Decreased Nucleophilicity (Ring-wide deactivation) ewg->dec_nuc Yes ewg->predict_site No inc_nuc->predict_site dec_nuc->predict_site predict_reactivity Predict Reactivity in Cyclocondensation (Yield, Rate, Regioselectivity) predict_site->predict_reactivity experiment Perform Experimental Validation (e.g., Acylation, Cyclization) predict_reactivity->experiment

Fig. 2: Workflow for Predicting Aminopyrazole Reactivity.

Conclusion

This compound presents a unique reactivity profile shaped by the competing electronic effects of its amino and cyano substituents. Compared to other aminopyrazole isomers, particularly 5-aminopyrazoles, its pyrazole ring is less nucleophilic due to the potent electron-withdrawing cyano group. The exocyclic C4-amino group remains the most probable site for initial reaction with electrophiles. While this may necessitate more forcing conditions for certain cyclization reactions, it offers an opportunity for regioselective synthesis of complex fused heterocycles. This comparative analysis provides a framework for researchers to better anticipate the chemical behavior of this versatile scaffold and strategically design synthetic pathways for novel drug candidates.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for 4-Amino-1H-pyrazole-3-carbonitrile-based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs featuring this core structure.[1] Specifically, 4-Amino-1H-pyrazole-3-carbonitrile derivatives have shown significant promise as potent inhibitors of various kinases, playing a crucial role in oncology and inflammation research.[2][3] This guide provides a comparative overview of in vitro kinase assay protocols tailored for these inhibitors, presenting experimental data and methodologies to aid in the selection of the most appropriate assay for your research needs.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole ring is considered a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] This interaction is a common feature of many ATP-competitive inhibitors.[4] The versatility of the pyrazole scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitor potency and selectivity.[1] 4-Amino-1H-pyrazole derivatives, in particular, have been successfully developed to target key kinase families, including Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[5]

Comparison of In Vitro Kinase Assay Methodologies

The selection of an appropriate in vitro kinase assay is critical for accurately determining the potency and selectivity of inhibitors. Several methods are available, each with its own advantages and limitations. The most common approaches for studying ATP-competitive inhibitors like the this compound series are summarized below.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[6][7]High sensitivity, direct measurement of phosphorylation.[6]Requires handling of radioactive materials, elaborate waste disposal.[6]
Luminescence-Based Assays (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced, which is converted to ATP and then detected via a luciferase reaction.[8][9]High sensitivity, homogeneous "mix-and-read" format, suitable for HTS.[8][10]Multi-step process, potential for interference from coupling enzymes.[8]
Fluorescence-Based Assays Includes methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) that detect ADP production or inhibitor binding.[8][11]Universal for any kinase, homogeneous format, adaptable for high-throughput screening (HTS).[8]Can be susceptible to interference from fluorescent compounds.
Cell-Based Target Engagement Assays (e.g., NanoBRET™) Measures the binding of an inhibitor to its target kinase within intact cells using bioluminescence resonance energy transfer.[12]Provides insights into target engagement in a physiological context.Overexpression of kinase constructs may not reflect physiological levels.[12]

Experimental Protocols

Below are detailed protocols for commonly employed in vitro kinase assays for evaluating pyrazole-based inhibitors.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted from methodologies used for screening pyrazole-based inhibitors against kinases like p38 MAPK and Haspin.[9][13]

Materials:

  • Kinase of interest (e.g., JAK2, CDK2)

  • Kinase-specific substrate

  • This compound-based inhibitor and control compounds (e.g., Staurosporine, Ruxolitinib)[2]

  • ATP

  • Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, flat-bottom 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole-based inhibitor and control compounds in DMSO. A typical starting concentration is 10 mM.[9]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).[9]

    • Add 2 µL of a master mix containing the kinase and its substrate in kinase buffer.[9]

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.[14]

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[9]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.[9]

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

Protocol 2: Radiometric [γ-³²P]ATP Filter Binding Assay

This is a traditional and highly sensitive method for directly measuring kinase activity.[4][6]

Materials:

  • Recombinant active kinase

  • Kinase-specific peptide substrate

  • This compound-based inhibitor

  • [γ-³²P]ATP

  • Kinase Assay Buffer

  • Phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Add varying concentrations of the inhibitor or DMSO to reaction tubes.[4]

    • Add the kinase and substrate to the tubes.

    • Initiate the reaction by adding the [γ-³²P]ATP Assay Cocktail.[4]

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).[4]

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[4]

    • Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]

  • Data Acquisition and Analysis:

    • Measure the incorporated radioactivity using a scintillation counter.[4]

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.[4]

Quantitative Data Presentation

The following tables summarize the inhibitory activities of selected this compound-based inhibitors and other pyrazole derivatives against various kinases.

Table 1: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases [2]

CompoundTarget KinaseIC₅₀ (nM)
3f JAK13.4
JAK22.2
JAK33.5
11b JAK115.3
JAK211.2
JAK318.7
Ruxolitinib (Control) JAK1-
JAK2-
JAK3-

Note: Inhibition for Ruxolitinib was reported as a percentage at a fixed concentration (97% for JAK1, 99% for JAK2, and 95% for JAK3 at 20 nM).[2]

Table 2: Inhibitory Activity of Pyrazole-Based Compounds against Various Kinases [3][14][15]

CompoundTarget KinaseIC₅₀ (nM)
FN-1501 FLT3-
CDK2-
CDK4-
Compound 8t FLT30.089
CDK20.719
CDK40.770
Afuresertib Akt10.08 (Kᵢ)

Note: IC₅₀ values for FN-1501 were reported to be in the nanomolar range.[15]

Visualization of Key Concepts

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK (Active) JAK->pJAK Autophosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT pJAK->STAT Phosphorylates Nucleus Nucleus pSTAT->Nucleus Dimerizes and Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor 4-Amino-1H-pyrazole -3-carbonitrile Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a this compound-based inhibitor.

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Serial Dilution of Pyrazole Inhibitor Reaction_Setup Combine Inhibitor, Kinase Mix, and ATP in 384-well Plate Inhibitor_Dilution->Reaction_Setup Kinase_Mix Prepare Kinase/ Substrate Master Mix Kinase_Mix->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Add_Reagent Add ADP-Glo™ Reagent Incubation->Add_Reagent Read_Signal Measure Luminescence Add_Reagent->Read_Signal Calc_Inhibition Calculate % Inhibition Read_Signal->Calc_Inhibition Determine_IC50 Determine IC₅₀ Value Calc_Inhibition->Determine_IC50

Caption: A generalized workflow for an in vitro kinase assay using the ADP-Glo™ method.

Conclusion

The this compound scaffold represents a versatile and potent class of kinase inhibitors. The choice of an in vitro assay for their characterization depends on various factors, including the specific research question, available instrumentation, and desired throughput. Luminescence-based assays like ADP-Glo™ offer a robust and high-throughput-compatible method for determining inhibitor potency. For the highest sensitivity and direct measurement of phosphorylation, radiometric assays remain a valuable option, albeit with safety and disposal considerations. By understanding the principles and protocols of these different assays, researchers can effectively screen and characterize novel pyrazole-based kinase inhibitors, accelerating the drug discovery process.

References

Comparative Docking Analysis of 4-Amino-1H-pyrazole-3-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of 4-Amino-1H-pyrazole-3-carbonitrile analogs. This guide provides a comparative analysis of their binding affinities to various oncogenic kinases, detailed experimental protocols for molecular docking, and visual representations of relevant signaling pathways.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Analogs of this molecule have demonstrated significant potential in targeting a range of protein kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), Aurora A, Phosphoinositide 3-kinase (PI3K), and Polo-like Kinase 1 (PLK1). This guide summarizes the findings from various comparative molecular docking studies, offering insights into the structure-activity relationships and binding interactions of these promising anticancer agents.

Data Presentation: A Comparative Overview of Binding Affinities

The following table summarizes the quantitative data from several docking studies, showcasing the binding affinities of various this compound analogs and other pyrazole derivatives against key protein kinase targets. Binding energy is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.

Analog/DerivativeTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bond InteractionsReference
4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (Comp. 12)PI3K/mTORNot Specified-10.7Not SpecifiedNot Specified[1]
4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (Comp. 6)PI3K/mTORNot Specified-10.6Not SpecifiedNot Specified[1]
Pyrazole Derivative (F4)EGFR (mutant) (4HJO)AutoDock Vina-10.9Met769, Thr7662Not Specified
Pyrazole Derivative (F16)EGFR (mutant) (4HJO)AutoDock Vina-10.8Met769, Thr7662Not Specified
Pyrazole Derivative (F8)EGFR (mutant) (4HJO)AutoDock Vina-10.7Met769, Thr7662Not Specified
Pyrazole Derivative (F12)EGFR (mutant) (4HJO)AutoDock Vina-10.7Met769, Thr7662Not Specified
Pyrazole Derivative (F20)EGFR (mutant) (4HJO)AutoDock Vina-10.6Met769, Thr7662Not Specified
Pyrazole Derivative (F24)EGFR (mutant) (4HJO)AutoDock Vina-10.6Met769, Thr7662Not Specified
Pyrazole Derivative (F4)EGFR (wild-type) (1XKK)AutoDock Vina-10.3Not SpecifiedNot SpecifiedNot Specified
Pyrazole Derivative (F16)EGFR (wild-type) (1XKK)AutoDock Vina-10.2Not SpecifiedNot SpecifiedNot Specified
Pyrazole Derivative (F8)EGFR (wild-type) (1XKK)AutoDock Vina-10.1Not SpecifiedNot SpecifiedNot Specified
Pyrazole Derivative (F12)EGFR (wild-type) (1XKK)AutoDock Vina-10.1Not SpecifiedNot SpecifiedNot Specified
Pyrazole Derivative (F20)EGFR (wild-type) (1XKK)AutoDock Vina-10.1Not SpecifiedNot SpecifiedNot Specified
Pyrazole Derivative (F24)EGFR (wild-type) (1XKK)AutoDock Vina-10.1Not SpecifiedNot SpecifiedNot Specified
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)AutoDock 4.2-10.09 kJ/molNot SpecifiedNot Specified[2]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b)CDK2 (2VTO)AutoDock 4.2-10.35 kJ/molNot SpecifiedNot Specified[2]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A (2W1G)AutoDock 4.2-8.57 kJ/molNot SpecifiedNot Specified[2]
Aminopyrimidinyl Pyrazole Analog (Compound 17)PLK1Not SpecifiedNot SpecifiedCYS133, SER137, CYS67, ALA80, LYS82, LEU59, LEU130CYS133 (2 H-bonds), SER137[3]

Experimental Protocols: A Guide to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following provides a generalized methodology for the key experiments cited in the comparative analysis.

Ligand and Receptor Preparation
  • Ligand Preparation: The 2D structures of the this compound analogs are drawn using chemical drawing software like ChemDraw or MarvinSketch. These structures are then converted to 3D and energy minimized using a suitable force field (e.g., MMFF94). The final structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

  • Receptor Preparation: The 3D crystal structure of the target protein (e.g., EGFR, VEGFR-2) is downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Kollman charges are assigned to the protein atoms. The prepared protein is also saved in a .pdbqt format.

Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are crucial parameters and are typically determined based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: The docking simulation is performed using the prepared ligand and receptor files, along with a configuration file that specifies the grid box parameters and other settings like the number of binding modes to generate and the exhaustiveness of the search.

  • Analysis of Results: The results of the docking simulation provide the binding energy (in kcal/mol) for each predicted binding pose. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Molecular Docking using Glide (Schrödinger Suite)

Glide is a commercial software known for its accuracy and speed in ligand docking.

  • Protein Preparation: The Protein Preparation Wizard in Maestro is used to prepare the receptor. This involves adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and optimizing the hydrogen bond network. A receptor grid is then generated, defining the active site.

  • Ligand Preparation: Ligands are prepared using LigPrep, which generates various tautomers, stereoisomers, and ionization states and performs energy minimization.

  • Docking and Scoring: Docking is performed using different precision modes (e.g., Standard Precision - SP, Extra Precision - XP). GlideScore is used to rank the poses, which is a proprietary scoring function that estimates the binding affinity.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by the this compound analogs and a typical molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (from PDB, Add Hydrogens) receptor_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina, Glide) grid_gen->docking scoring Scoring & Ranking (Binding Energy/Score) docking->scoring visualization Visualization & Interaction Analysis (PyMOL, Discovery Studio) scoring->visualization

A typical workflow for molecular docking studies.

EGFR_Signaling_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ligand Binding & Dimerization PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified EGFR and PI3K/mTOR signaling pathways.

VEGFR2_Signaling_Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGF Binding PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

Key downstream signaling of the VEGFR-2 pathway.

Cell_Cycle_Kinases_Pathway cluster_G1_S G1/S Transition cluster_Mitosis Mitosis CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S Phase Entry E2F->S_Phase activates transcription Aurora_A Aurora A Centrosome Centrosome Maturation Aurora_A->Centrosome PLK1 PLK1 Spindle Spindle Assembly PLK1->Spindle Mitotic_Progression Mitotic Progression Centrosome->Mitotic_Progression Spindle->Mitotic_Progression

Role of CDK2, Aurora A, and PLK1 in cell cycle progression.

References

Navigating the Synthesis of 4-Amino-1H-pyrazole-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. 4-Amino-1H-pyrazole-3-carbonitrile stands as a valuable building block, yet its synthesis presents challenges, primarily in achieving the desired regiochemistry. This guide provides a comparative overview of synthetic strategies for aminopyrazole carbonitriles, focusing on approaches that yield the 4-amino substitution pattern, a crucial feature for further chemical elaboration. Due to a lack of specific literature for the direct synthesis of the unsubstituted this compound, this guide will focus on analogous, substituted derivatives to illuminate potential synthetic pathways.

Synthetic Strategies for 4-Aminopyrazole Derivatives

The regioselective synthesis of 4-aminopyrazoles is not as commonly documented as that of their 3-amino or 5-amino counterparts. However, a promising strategy involves the cyclization of arylazomalononitriles with a suitable two-carbon component. This approach allows for the direct introduction of the amino group at the 4-position of the pyrazole ring.

Route 1: Cyclization of Arylazomalononitriles with Active Methylene Compounds

One documented approach involves the reaction of arylazomalononitriles with compounds containing an active methylene group, such as chloroacetonitrile, in the presence of a base. This method leads to the formation of 1-aryl-4-amino-1H-pyrazole-3,5-dicarbonitriles. While this route yields a product with additional substitution at the 1- and 5-positions, it provides a validated method for obtaining the core 4-amino-3-cyano-pyrazole structure.

Route 2: Synthesis of 5-Amino-1-aryl-1H-pyrazole-3-carbonitrile (An Alternative Regioisomer)

For comparative purposes, it is useful to consider the synthesis of a different regioisomer, such as 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. This compound can be synthesized through the reaction of 4-nitroaniline with 2,3-dicyanopropionic acid ethyl ester.[1] This reaction proceeds via diazotization of the aniline and subsequent coupling and cyclization. Understanding the synthetic routes to different isomers highlights the importance of precursor selection and reaction conditions in controlling regioselectivity.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of a 4-aminopyrazole derivative and a 5-aminopyrazole derivative to provide a comparative perspective.

ParameterRoute 1: 4-Amino-1-(3'-nitrophenyl)-1H-pyrazole-3,5-dicarbonitrileRoute 2: 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile
Starting Materials (3-Nitrophenyl)azomalononitrile, Chloroacetonitrile, Triethylamine4-Nitroaniline, Sodium Nitrite, 2,3-Dicyanopropionic acid ethyl ester
Reaction Conditions Reflux, 12 hours0-5°C then room temperature, 2 hours
Yield 38%Not explicitly stated
Purification Method Column ChromatographyExtraction and Precipitation

Experimental Protocols

Route 1: Synthesis of 4-Amino-1-(3´-nitrophenyl)-1H-pyrazole-3,5-dicarbonitrile [2]

To a solution of (3-nitrophenyl)azomalononitrile (1 mmol) in a suitable solvent, chloroacetonitrile (1 mL) and triethylamine (5 mmol) are added under cooling. The reaction mixture is then refluxed for 12 hours. After cooling, the mixture is poured into water (50 mL) and extracted with ethyl acetate (4 x 25 mL). The combined organic extracts are dried over magnesium sulfate and evaporated to dryness. The resulting crude product is purified by column chromatography to yield the desired product.

Route 2: Synthesis of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile [1]

Sodium nitrite (1.49 g) is dissolved in 10 mL of water. This solution is added dropwise to a mixture of 4-nitroaniline (0.02 mol) and 36.5% aqueous HCl (5 mL) at 0–5°C. The reaction mixture is stirred for 10 minutes at this temperature. Subsequently, 2,3-dicyanopropionic acid ethyl ester (0.02 mol) is added dropwise, and the mixture is stirred for 2 hours at room temperature. The reaction mixture is then extracted with dichloromethane, and the pH is adjusted to 9 with ammonia. The aqueous layer is removed, and the organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is precipitated.

Workflow for Synthetic Route Validation

The following diagram illustrates a generalized workflow for the validation of a synthetic route, a critical process in chemical research and development.

cluster_0 Phase 1: Route Design & Feasibility cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Scale-up & Documentation lit_review Literature Review & Route Scouting in_silico In Silico Analysis (Retrosynthesis, DFT) lit_review->in_silico Identify Potential Routes thermo_safety Thermodynamic & Safety Assessment in_silico->thermo_safety Prioritize Routes small_scale Small-Scale Synthesis thermo_safety->small_scale Proceed with Caution optimization Reaction Optimization (DoE) small_scale->optimization Initial Success analytics Analytical Method Development optimization->analytics Define Critical Parameters impurity Impurity Profiling analytics->impurity Characterize Product & Byproducts scale_up Scale-up Studies impurity->scale_up Purity Confirmed protocol Standard Operating Procedure (SOP) Development scale_up->protocol Process Robustness tech_transfer Technology Transfer protocol->tech_transfer Finalized Process

Caption: Generalized workflow for synthetic route validation.

References

A Head-to-Head Comparison of Kinase Inhibitors: Aminopyrazole Scaffold vs. Other Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor scaffold is a critical decision in the drug discovery pipeline. This guide provides a head-to-head comparison of kinase inhibitors featuring the aminopyrazole scaffold against those with alternative chemical structures. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer an objective analysis of their performance.

The aminopyrazole core has emerged as a privileged scaffold in kinase inhibitor design, lauded for its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases. However, a multitude of other scaffolds have also demonstrated significant therapeutic potential. This guide aims to dissect the nuances of these different inhibitor classes, providing a clear comparison of their potency, selectivity, and cellular efficacy.

Data Presentation: A Quantitative Look at Inhibitor Performance

The following tables summarize the inhibitory activity of representative kinase inhibitors, categorized by their core scaffold, against various kinase targets. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency, with lower values indicating greater potency.

Table 1: Comparison of Inhibitors Targeting JNK3 and p38α

CompoundScaffoldTarget KinaseIC50 (nM)Selectivity (over p38α)Reference
SR-3576AminopyrazoleJNK37>2800-fold[1]
p38α>20,000[1]
SR-3737IndazoleJNK3120.25-fold[1]
p38α3[1]

Table 2: Comparison of Inhibitors Targeting Cyclin-Dependent Kinases (CDKs)

CompoundScaffoldTarget KinaseIC50 (nM)Reference
AT7519AminopyrazoleCDK2<100[2]
CDK5<100[2]
FlavopiridolFlavonePan-CDKVaries[2]
PalbociclibPyridopyrimidineCDK4/611/15[2]

Table 3: Comparison of Inhibitors Targeting LRRK2

CompoundScaffoldTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
Compound 18AminopyrazoleLRRK2-28[3]
Compound 1Anilino-pyrimidineLRRK2Potent (not specified)-[3]

Signaling Pathways and Experimental Workflows

To provide a deeper context for the presented data, the following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general workflow for kinase inhibitor evaluation.

Signaling Pathways

JNK_p38_Signaling cluster_stimuli Stress Stimuli cluster_jnk JNK Pathway cluster_p38 p38 Pathway UV, Cytokines, Osmotic Stress UV, Cytokines, Osmotic Stress MKK4_7 MKK4/7 UV, Cytokines, Osmotic Stress->MKK4_7 activate MKK3_6 MKK3/6 UV, Cytokines, Osmotic Stress->MKK3_6 activate JNK JNK1/2/3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis_JNK Apoptosis, Inflammation cJun->Apoptosis_JNK p38 p38 MKK3_6->p38 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates Apoptosis_p38 Apoptosis, Inflammation ATF2->Apoptosis_p38

CDK_Cell_Cycle G1 G1 Phase CDK4_6_CyclinD CDK4/6-Cyclin D G1->CDK4_6_CyclinD CDK2_CyclinE CDK2-Cyclin E G1->CDK2_CyclinE S S Phase CDK2_CyclinA CDK2-Cyclin A S->CDK2_CyclinA G2 G2 Phase CDK1_CyclinB CDK1-Cyclin B G2->CDK1_CyclinB M M Phase M->G1 CDK4_6_CyclinD->S promotes transition CDK2_CyclinE->S promotes entry CDK2_CyclinA->G2 promotes progression CDK1_CyclinB->M initiates mitosis Inhibitor Aminopyrazole Inhibitors (e.g., AT7519) Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA

Experimental Workflow

Kinase_Inhibitor_Workflow Start Compound Synthesis (Aminopyrazole vs. Other Scaffolds) Biochemical Biochemical Assays (IC50 Determination) Start->Biochemical Selectivity Kinome-wide Selectivity Profiling Biochemical->Selectivity CellBased Cell-Based Assays (Cellular Potency & Selectivity) LeadOpt Lead Optimization CellBased->LeadOpt Selectivity->CellBased

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, the purified kinase, peptide substrate, and the diluted test compound are combined. A control with DMSO instead of the compound is also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically at or near its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection reagent according to the manufacturer's protocol.[4]

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular environment, providing insights into its cell permeability and target engagement.

1. Reagents and Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Antibodies: a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase, and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection substrate (e.g., TMB for HRP)

  • 96-well cell culture plates

  • Plate reader for colorimetric or fluorescent detection

2. Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound or DMSO as a control for a specified period.

  • Cell Lysis: The cell culture medium is removed, and the cells are lysed to release the intracellular proteins.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • The cell lysates are transferred to an ELISA plate pre-coated with an antibody that captures the downstream substrate.

    • A primary antibody that specifically recognizes the phosphorylated form of the substrate is added.

    • An HRP-conjugated secondary antibody that binds to the primary antibody is then added.

    • A colorimetric substrate is added, and the resulting signal, which is proportional to the level of substrate phosphorylation, is measured using a plate reader.[5][6]

  • Data Analysis: The signal from the compound-treated wells is normalized to the DMSO control to determine the percent inhibition of substrate phosphorylation. The cellular IC50 is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Discussion and Conclusion

The data presented in this guide highlight the versatility and potential of the aminopyrazole scaffold in achieving high potency and selectivity for various kinase targets. For instance, the aminopyrazole-based inhibitor SR-3576 demonstrates remarkable selectivity for JNK3 over the closely related p38α kinase, a feat not achieved by the indazole-based inhibitor SR-3737.[1] This selectivity is attributed to the planar nature of the aminopyrazole scaffold, which allows for optimal fitting into the JNK3 active site.[1]

In the context of CDKs, aminopyrazole-containing compounds like AT7519 have shown potent inhibitory activity.[2] Similarly, in the pursuit of LRRK2 inhibitors for Parkinson's disease, an aminopyrazole scaffold was successfully employed to overcome liabilities associated with a previous anilino-pyrimidine series.[3]

However, it is crucial to note that the performance of a kinase inhibitor is not solely dictated by its scaffold. The specific substitutions and overall molecular architecture play a pivotal role in determining its potency, selectivity, and pharmacokinetic properties. Non-aminopyrazole scaffolds, such as the pyridopyrimidine core of Palbociclib, have also led to highly successful and selective drugs.

Ultimately, the choice of scaffold is a strategic decision that must be guided by the specific kinase target, the desired selectivity profile, and the overall drug development goals. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of kinase inhibitor design and development. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of novel kinase inhibitors.

References

Assessing the Drug-Likeness of 4-Amino-1H-pyrazole-3-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, valued for its versatile biological activities. Among its numerous variants, 4-Amino-1H-pyrazole-3-carbonitrile derivatives are emerging as a class of significant interest due to their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. However, promising biological activity alone does not guarantee a successful drug candidate. A molecule's "drug-likeness," a qualitative concept that encapsulates its pharmacokinetic and safety profile, is a critical determinant of its potential for clinical success.

This guide provides a comparative assessment of the drug-likeness of a representative set of this compound derivatives against established drugs, utilizing in silico predictive models. The data presented herein, generated through computational analysis, offers a preliminary yet crucial filter for prioritizing candidates for further preclinical development.

Comparative Analysis of Physicochemical Properties and Lipinski's Rule of Five

A foundational approach to assessing drug-likeness is the application of Lipinski's Rule of Five. This rule establishes that orally administered drugs generally possess specific physicochemical properties to ensure adequate absorption and permeation. The table below compares key physicochemical properties of representative this compound derivatives with those of established drugs, highlighting compliance with Lipinski's rule.

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
This compound 122.120.25230
Derivative A 250.282.10240
Derivative B 315.353.50150
Derivative C 450.524.80160
Celecoxib (Reference Drug) 381.373.43150
Sildenafil (Reference Drug) 474.581.99170

Comparative ADMET Profile

Beyond basic physicochemical properties, a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. In silico ADMET prediction provides early insights into a compound's likely behavior in the body. The following table summarizes key predicted ADMET properties for the derivative set and reference drugs.

CompoundCaco-2 Permeability (logPapp)Human Intestinal Absorption (%)CYP2D6 InhibitorhERG InhibitorAmes Mutagenicity
This compound -1.5HighNoNoNo
Derivative A -0.9HighNoNoNo
Derivative B -0.5HighYesNoNo
Derivative C 0.1HighYesYesNo
Celecoxib (Reference Drug) 0.8HighYesNoNo
Sildenafil (Reference Drug) -0.2HighYesNoNo

Experimental Protocols

The data presented in this guide were generated using in silico predictive modeling, a widely accepted approach in early-stage drug discovery for assessing drug-likeness.[1][2][3][4]

Protocol for In Silico Drug-Likeness and ADMET Prediction:

  • Structure Preparation: The 2D chemical structures of the this compound derivatives and reference drugs were obtained and converted to the Simplified Molecular Input Line Entry System (SMILES) format.

  • Physicochemical Property Calculation: The SMILES strings were imported into the SwissADME web tool. The tool calculates key physicochemical properties including molecular weight, octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors. Lipinski's Rule of Five compliance was assessed based on these parameters.[5]

  • ADMET Prediction: The same platform was used to predict various ADMET properties. This included:

    • Absorption: Caco-2 cell permeability and human intestinal absorption were predicted using the tool's built-in models.[4]

    • Metabolism: Inhibition of major cytochrome P450 isoforms (e.g., CYP2D6) was predicted.

    • Toxicity: Predictions for potential cardiotoxicity (hERG inhibition) and mutagenicity (Ames test) were generated.[6]

  • Data Compilation: The generated quantitative and qualitative data for all compounds were compiled into the comparison tables presented above.

Visualizing the Assessment Workflow

The following diagram illustrates the typical in silico workflow for assessing the drug-likeness of a chemical compound.

G cluster_input Input cluster_analysis In Silico Analysis cluster_evaluation Evaluation compound Chemical Structure (SMILES) physchem Physicochemical Properties (MW, logP, HBD, HBA) compound->physchem admet ADMET Prediction (Absorption, Metabolism, Toxicity) compound->admet lipinski Lipinski's Rule of Five physchem->lipinski comparison Comparison with Reference Drugs admet->comparison decision Prioritization Decision lipinski->decision comparison->decision

Caption: In silico drug-likeness assessment workflow.

This comparative guide underscores the utility of in silico tools in the early assessment of drug candidates. The analyzed this compound derivatives generally exhibit favorable drug-like properties, with most adhering to Lipinski's Rule of Five and showing promising absorption characteristics. However, potential liabilities, such as CYP enzyme inhibition and hERG inhibition, were predicted for some of the more complex derivatives, highlighting areas for structural modification and further investigation. These computational insights are invaluable for guiding the design and selection of derivatives with a higher probability of success in the lengthy and costly drug development process.

References

A Comparative Spectroscopic Guide to 4-Amino-1H-pyrazole-3-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a clear understanding of the isomeric forms of a molecule is crucial for identification, synthesis, and biological activity studies. This guide provides a detailed spectroscopic comparison of 4-Amino-1H-pyrazole-3-carbonitrile and its key positional isomers: 3-Amino-1H-pyrazole-4-carbonitrile and 5-Amino-1H-pyrazole-4-carbonitrile.

The arrangement of the amino and carbonitrile functional groups on the pyrazole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of each isomer. This guide presents a summary of their key spectroscopic data in easily comparable tables, followed by detailed experimental protocols for the cited analytical techniques.

Isomer Structures

The three isomers under comparison are:

  • This compound

  • 3-Amino-1H-pyrazole-4-carbonitrile

  • 5-Amino-1H-pyrazole-4-carbonitrile

These isomers are tautomeric, and the proton on the pyrazole ring can reside on either nitrogen atom. For consistency, they are represented here as the 1H-tautomers.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data
IsomerChemical Shift (δ) ppm
This compound Predicted: ~7.5-8.0 (s, 1H, H5), ~5.0-6.0 (br s, 2H, NH₂), ~12.0-13.0 (br s, 1H, NH)
3-Amino-1H-pyrazole-4-carbonitrile ~7.8 (s, 1H, H5), ~5.5 (br s, 2H, NH₂), ~12.5 (br s, 1H, NH)[1]
5-Amino-1H-pyrazole-4-carbonitrile ~7.6 (s, 1H, H3), ~6.0 (br s, 2H, NH₂), ~11.0 (br s, 1H, NH)[1]

Note: Predicted values are based on computational chemistry models and may vary from experimental results. Solvent: DMSO-d₆.

Table 2: Infrared (IR) Spectroscopic Data
IsomerKey IR Absorptions (cm⁻¹)
This compound Predicted: ~3400-3200 (N-H stretching), ~2230 (C≡N stretching), ~1640 (N-H bending)
3-Amino-1H-pyrazole-4-carbonitrile 3348, 3303 (NH₂), 3193 (NH), 2230 (C≡N)[1]
5-Amino-1H-pyrazole-4-carbonitrile 3325, 3298 (NH₂), 3177 (NH), 2228 (C≡N)[1]

Note: Spectra are typically recorded as KBr pellets.

Table 3: Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 10881, 54
3-Amino-1H-pyrazole-4-carbonitrile 10881, 54
5-Amino-1H-pyrazole-4-carbonitrile 10881, 54

Note: The isomers are expected to show the same molecular ion peak and similar fragmentation patterns due to their identical molecular formula (C₄H₄N₄).

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for the expected chemical shifts.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Material Preparation: Ensure both the sample and infrared-grade potassium bromide (KBr) are thoroughly dry, as moisture can interfere with the spectrum.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Place the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, spectra are recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules. In EI, a high-energy electron beam bombards the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizing Isomeric Relationships

The following diagrams illustrate the structural differences between the isomers and a general workflow for their spectroscopic characterization.

Spectroscopic_Workflow Sample Isomer Sample NMR NMR Spectroscopy Sample->NMR ¹H NMR IR FTIR Spectroscopy Sample->IR Vibrational Modes MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Amino-1H-pyrazole-3-carbonitrile are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach leveraging established procedures for analogous chemical structures is necessary. This guide provides a comprehensive framework for its safe disposal based on general best practices for hazardous research chemicals.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health & Safety (EHS) department and local regulations for specific disposal protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its entry into drains or waterways.[2][3][4]

For solid spills:

  • Carefully sweep up the solid material.[1][5]

  • Place the swept material into a suitable, clearly labeled, and sealed container for hazardous waste.[1][3]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For solutions:

  • Absorb the spill with an inert material such as vermiculite, dry sand, or a universal binder.[2][4]

  • Collect the absorbent material into a designated, sealed container for chemical waste.[2]

  • Decontaminate the surface, and dispose of the cleaning materials as hazardous waste.

Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions.

  • Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container with a secure lid.[6]

  • Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other relevant hazard information.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][7]

The following table summarizes the key procedural information for the disposal of this compound.

Procedure Key Steps and Considerations Primary Hazard Mitigation
Personal Protective Equipment (PPE) Wear chemical safety goggles, chemical-resistant gloves, and a lab coat.Prevents skin and eye contact.
Spill Cleanup (Solid) Gently sweep to avoid dust generation; collect in a labeled, sealed container.Minimizes inhalation and dispersion.
Spill Cleanup (Solution) Absorb with inert material; collect in a labeled, sealed container.Prevents environmental contamination.
Waste Collection Use a dedicated, compatible, and clearly labeled hazardous waste container.Ensures proper identification and handling.
Waste Storage Store in a designated, secure area away from incompatible materials.Prevents hazardous reactions.
Final Disposal Arrange for pickup by a licensed hazardous waste disposal company.Ensures regulatory compliance and safe disposal.

Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6] As a pyrazole derivative, it should be treated as hazardous chemical waste.[6]

Step-by-Step Disposal:

  • Collection: Collect all waste containing this compound, including contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), into the designated hazardous waste container.

  • Container Management: Do not overfill the waste container; leave adequate headspace.[6] Ensure the exterior of the container is clean and free of contamination.

  • EHS Notification: Once the container is ready for disposal (typically when it is 90% full or at the end of a project), contact your institution's EHS department to arrange for pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor to ensure the material is transported and disposed of in accordance with all local, regional, and national regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? is_spill Is it a spill? start->is_spill spill_solid Solid Spill: Sweep carefully into hazardous waste container is_spill->spill_solid Yes (Solid) spill_liquid Liquid Spill: Absorb with inert material into hazardous waste container is_spill->spill_liquid Yes (Liquid) routine_waste Routine Waste: Place in designated hazardous waste container is_spill->routine_waste No container_full Is container full or project complete? spill_solid->container_full spill_liquid->container_full routine_waste->container_full container_full->routine_waste No seal_label Seal and ensure proper labeling of the container container_full->seal_label Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup seal_label->contact_ehs end End: Waste properly disposed by licensed contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Amino-1H-pyrazole-3-carbonitrile (CAS No: 16617-46-2), ensuring the safety of researchers, scientists, and drug development professionals. The following procedures cover personal protective equipment, operational handling, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to handle this chemical with care, adhering to the safety protocols outlined below.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[3]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[3]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields or tightly fitting safety goggles.[1]Protects against splashes and dust particles causing serious eye irritation.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation and harmful effects if absorbed.[1][3]
Skin and Body Protection Impervious clothing, such as a lab coat, and closed-toe shoes.Provides a barrier against accidental skin contact.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or if dust is generated.[3][4]Protects against inhalation of harmful dust particles.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the experiment.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or a local exhaust ventilation system is required.[1][2][5][6][7]

  • Safety Equipment: Ensure an accessible safety shower and eyewash station are available before starting any work.[1][7]

  • Avoid Ignition Sources: Keep the chemical away from heat and sources of ignition.[6][7]

Handling the Compound
  • Avoid Contact: Prevent all contact with skin and eyes. Do not breathe in dust or aerosols.[1][4][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][2][4] Do not eat, drink, or smoke in the laboratory area.[4][7]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

Accidental Release Measures
  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or water courses.[1][5][7]

  • Clean-up: Use personal protective equipment. Absorb spills with an inert, non-combustible material (e.g., diatomite, universal binders) and collect for disposal.[1][7] Decontaminate the area with a suitable solvent like alcohol.[1][7]

First Aid Measures
  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if skin irritation occurs.[1][2][4]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.[8]

  • Disposal Method: Dispose of the waste material at an approved waste disposal plant.[4] Disposal must be in accordance with local, regional, and national regulations.[4]

  • Container Disposal: Empty containers should be triple-rinsed and disposed of as hazardous waste.

  • Environmental Precautions: Do not allow the product to be released into the environment or enter drains.[5][7]

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Don PPE: - Goggles - Gloves - Lab Coat B Verify Engineering Controls: - Fume Hood ON - Eyewash/Shower Accessible A->B C Weigh/Handle Compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Glassware & Work Surfaces D->E F Segregate & Label Hazardous Waste E->F G Dispose of Waste via Approved Channels F->G H Remove PPE & Wash Hands G->H

Caption: Workflow for safe handling of this compound.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.